ddhCTP
Description
Properties
Molecular Formula |
C9H14N3O13P3 |
|---|---|
Molecular Weight |
465.14 g/mol |
IUPAC Name |
[[(2R,3R)-2-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-2,3-dihydrofuran-5-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N3O13P3/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-3,6,8,13H,4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17)/t6-,8-/m1/s1 |
InChI Key |
DGUQXKKDZHTKIE-HTRCEHHLSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H](C=C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C=C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
what is the full name of ddhCTP
An In-Depth Technical Guide to 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (ddhCTP)
Introduction
3′-Deoxy-3′,4′-didehydro-cytidine triphosphate, commonly abbreviated as this compound, is a novel, endogenously produced antiviral ribonucleotide with broad-spectrum activity.[1][2][3][4][5][6] It is a key effector molecule in the innate immune response to viral infections.[1][2][3][4][7] This document provides a comprehensive technical overview of this compound, including its biosynthesis, mechanism of action, synthesis protocols, and antiviral activity, tailored for researchers and professionals in drug development.
The full name of this compound is 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate .[1][2][3][4][7]
Biosynthesis and Antiviral Signaling
This compound is synthesized by the interferon-inducible enzyme viperin (virus-inhibitory protein, endoplasmic reticulum-associated, interferon-inducible).[1][2][4][6][8] Viperin is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes.[6][8][9] The synthesis of this compound is a crucial part of the innate immune response to a wide range of RNA and DNA viruses.[6][8][9]
The enzymatic reaction catalyzed by viperin converts cytidine triphosphate (CTP) into this compound through a radical-based mechanism.[6][8][9][10] This process involves the abstraction of a hydrogen atom from the CTP ribose, leading to the formation of the 3',4'-didehydro moiety.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pandemicpact.org [pandemicpact.org]
- 7. Chemoenzymatic Synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
- 9. Viperin: An ancient radical SAM enzyme finds its place in modern cellular metabolism and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of ddhCTP in Flaviviruses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) is a naturally occurring ribonucleotide with potent antiviral activity against a broad range of flaviviruses. Produced in human cells by the interferon-inducible enzyme viperin, this compound functions as a chain terminator of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the flavivirus replication cycle. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biosynthesis, molecular interaction with the viral polymerase, and its inhibitory effects on viral replication. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and mechanisms involved.
Introduction to this compound and its Antiviral Role
Viperin, an interferon-stimulated gene product, catalyzes the conversion of cytidine triphosphate (CTP) into this compound through a radical S-adenosyl-L-methionine (SAM)-dependent mechanism.[1] This novel nucleotide analogue acts as a direct-acting antiviral by targeting the flavivirus non-structural protein 5 (NS5), which harbors the RdRp activity essential for viral genome replication.[2] The incorporation of this compound into the nascent viral RNA chain leads to premature termination of transcription, thereby halting viral replication.[3] This mechanism has been demonstrated against several members of the Flavivirus genus, including Dengue virus (DENV), West Nile virus (WNV), and Zika virus (ZIKV).[3][4]
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays.
Biochemical Inhibition of Flavivirus RdRp
The half-maximal inhibitory concentration (IC50) of this compound against the RdRp of Dengue and West Nile viruses is dependent on the concentration of the natural substrate, CTP. This competitive inhibition highlights the direct interaction of this compound with the polymerase active site.
| Flavivirus | CTP Concentration (μM) | This compound IC50 (μM) | Reference |
| Dengue Virus (DV) | 0.1 | 60 ± 10 | [1] |
| 1 | 120 ± 20 | [1] | |
| 10 | 520 ± 90 | [1] | |
| 100 | 3900 ± 700 | [1] | |
| West Nile Virus (WNV) | 0.1 | 20 ± 10 | [1] |
| 1 | 70 ± 10 | [1] | |
| 10 | 300 ± 40 | [1] | |
| 100 | 2700 ± 300 | [1] |
Cell-Based Antiviral Activity
While specific half-maximal effective concentration (EC50) values for this compound in cell-based assays are not widely reported, studies using the nucleoside precursor 3'-deoxy-3',4'-didehydro-cytidine (ddhC), which is intracellularly converted to this compound, have demonstrated significant reductions in viral titers.
| Flavivirus | Cell Line | ddhC Concentration (mM) | Multiplicity of Infection (MOI) | Time Post-Infection (h) | Viral Titer Reduction | Reference |
| Zika Virus (MR766) | Vero | 1 | 0.1 | 24 | 50-200 fold | [1] |
| 1 | 0.1 | 48 | 50-200 fold | [1] | ||
| 1 | 0.1 | 72 | 50-200 fold | [1] | ||
| 1 | 1.0 | 24, 48, 72 | 5-50 fold | [1] | ||
| Zika Virus (R103451) | Vero | 1 | 0.1/1.0 | 24, 48, 72 | Analogous to MR766 | [1] |
| Zika Virus (PRVABC59) | Vero | 1 | 0.1/1.0 | 24, 48, 72 | Analogous to MR766 | [1] |
Key Signaling Pathways and Mechanisms
Biosynthesis of this compound by Viperin
Viperin catalyzes the formation of this compound from CTP in a reaction that requires S-adenosyl-L-methionine (SAM). The proposed mechanism involves the generation of a 5'-deoxyadenosyl radical from SAM, which then abstracts a hydrogen atom from the C4' position of CTP. This is followed by the elimination of the 3'-hydroxyl group and a subsequent reduction to form the 3',4'-didehydro bond.
Mechanism of Flavivirus RdRp Inhibition
This compound acts as a competitive inhibitor of CTP for incorporation into the growing viral RNA strand by the flavivirus RdRp. Due to the absence of a 3'-hydroxyl group, the incorporation of ddhCMP prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to chain termination.
Detailed Experimental Protocols
Flavivirus RdRp Inhibition Assay
This assay measures the ability of this compound to inhibit the RNA synthesis activity of purified flavivirus RdRp.
Materials:
-
Purified recombinant flavivirus RdRp (e.g., from Dengue or West Nile virus)
-
Single-stranded RNA template (e.g., poly(C) template)
-
GTP, ATP, UTP, and CTP solutions
-
This compound solution of various concentrations
-
[α-³²P]GTP or a fluorescent RNA dye (e.g., PicoGreen)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, RNA template, and non-labeled GTP, ATP, and UTP.
-
Add varying concentrations of this compound to the experimental wells and a corresponding volume of buffer to the control wells.
-
Add a fixed concentration of CTP to all wells.
-
Initiate the reaction by adding the flavivirus RdRp enzyme and [α-³²P]GTP (or the fluorescent dye).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA or by spotting onto DE81 filter paper.
-
If using [α-³²P]GTP, wash the filter papers to remove unincorporated nucleotides and measure the incorporated radioactivity using a scintillation counter.
-
If using a fluorescent dye, measure the fluorescence intensity, which correlates with the amount of double-stranded RNA formed.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
Primer Extension Assay
This assay is used to demonstrate the chain termination mechanism of this compound.
Materials:
-
Purified recombinant flavivirus RdRp
-
A short, labeled (e.g., 5'-³²P or fluorescently labeled) RNA primer
-
A longer, unlabeled RNA template that is complementary to the primer
-
dATP, dGTP, dUTP, and dCTP solutions
-
This compound solution
-
Reaction buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence gel scanner
Procedure:
-
Anneal the labeled primer to the RNA template.
-
Set up reaction mixtures containing the reaction buffer and the primer-template complex.
-
Add the flavivirus RdRp to each reaction.
-
In separate reactions, add:
-
All four natural NTPs (CTP, ATP, GTP, UTP) as a positive control for full-length product synthesis.
-
A mixture of NTPs where CTP is replaced by this compound.
-
A mixture of NTPs with both CTP and this compound.
-
-
Incubate the reactions at the optimal temperature for the enzyme.
-
Stop the reactions by adding a formamide-containing loading buffer.
-
Denature the samples by heating and resolve the RNA products on a denaturing polyacrylamide gel.
-
Visualize the RNA products using a phosphorimager or fluorescence scanner. The presence of shorter RNA products in the reactions containing this compound, corresponding to termination after incorporation of ddhCMP, confirms its chain-terminating activity.
Plaque Reduction Assay
This cell-based assay measures the ability of ddhC (the nucleoside precursor of this compound) to inhibit the replication of infectious flavivirus particles.
Materials:
-
A susceptible cell line (e.g., Vero cells)
-
Flavivirus stock of known titer
-
ddhC solution of various concentrations
-
Cell culture medium (e.g., DMEM)
-
Overlay medium (e.g., medium containing methylcellulose or Avicel)
-
Crystal violet staining solution
-
Formalin for fixing cells
Procedure:
-
Seed the susceptible cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the flavivirus stock.
-
Pre-treat the cell monolayers with various concentrations of ddhC for a defined period (e.g., 2-4 hours).
-
Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with the overlay medium containing the respective concentrations of ddhC.
-
Incubate the plates for several days until visible plaques are formed.
-
Fix the cells with formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each ddhC concentration compared to the untreated control and determine the EC50 value.
Conclusion
This compound represents a novel and potent endogenous antiviral agent with a clear mechanism of action against a range of clinically significant flaviviruses. Its role as a chain terminator of the viral RdRp makes it and its parent enzyme, viperin, attractive targets for the development of broad-spectrum antiviral therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related compounds. Future research should focus on elucidating the precise structural interactions between this compound and the flavivirus RdRp to aid in the design of more potent and selective inhibitors.
References
- 1. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3′-Deoxy-3′,4′-didehydro-nucleoside Prodrug Inhibitors of West Nile and Zika Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Depth Characterization of Zika Virus Inhibitors Using Cell-Based Electrical Impedance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of dengue virus serotypes 1 to 4 in vero cell cultures with morpholino oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Viperin-Catalyzed Synthesis of ddhCTP: A Technical Guide for Researchers
An In-depth Examination of the Enzymatic Core of an Innate Antiviral Response
This technical guide provides a comprehensive overview of the enzymatic synthesis of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) catalyzed by viperin (virus inhibitory protein, endoplasmic reticulum-associated, interferon-inducible), a key enzyme in the innate immune response to a wide range of viral pathogens. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzyme's kinetics, experimental protocols for its study, and the signaling pathways that regulate its activity.
Core Concepts: Viperin as a Radical SAM Enzyme
Viperin is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes. These enzymes utilize a [4Fe-4S] iron-sulfur cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical initiates catalysis by abstracting a hydrogen atom from the substrate. In the case of viperin, the primary substrate is cytidine triphosphate (CTP). The catalytic activity of viperin results in the conversion of CTP to this compound, a potent antiviral nucleotide that acts as a chain terminator for viral RNA-dependent RNA polymerases (RdRps).
Quantitative Data: Kinetics of Viperin-Catalyzed this compound Synthesis
The enzymatic efficiency of viperin has been characterized, revealing a strong preference for CTP as a substrate. The following table summarizes the available kinetic parameters for mouse viperin.
| Substrate | Km (μM) | kcat (min-1) | Reference |
| CTP | < 10 (estimated ~1) | 0.6 ± 0.1 | |
| UTP | 40 ± 10 | 0.5 ± 0.1 |
Note: The Km for CTP could not be precisely determined as the enzyme was saturated even at the lowest concentration tested (10 μM).
The activity of human viperin is significantly enhanced through its interaction with components of innate immune signaling pathways. Co-expression of viperin with IRAK1 and TRAF6, or with STING and TBK1, leads to an approximately 10-fold increase in its specific activity in cell lysates. While specific kinetic parameters under these conditions have not been fully elucidated, this activation highlights a crucial regulatory mechanism linking antiviral nucleotide synthesis to immune signaling.
Signaling Pathways and Regulation
Viperin's catalytic activity is intricately linked to cellular signaling pathways that detect viral presence. Upon viral infection, pattern recognition receptors (PRRs) trigger signaling cascades that lead to the upregulation of viperin expression and the activation of its enzymatic function.
The Catalytic Mechanism of this compound Synthesis
The conversion of CTP to this compound by viperin proceeds through a radical-mediated mechanism.
Experimental Protocols
Expression and Purification of Recombinant Truncated Viperin (in E. coli)
This protocol describes the expression and purification of a truncated form of viperin (lacking the N-terminal membrane-anchoring domain), which is more amenable to high-yield production in bacterial systems.
-
Vector Construction: Clone the cDNA encoding the truncated viperin into a suitable E. coli expression vector, such as one containing an N-terminal His-tag or other affinity tag for purification.
-
Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Culture Growth:
-
Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For improved protein folding and solubility, it is often beneficial to reduce the temperature to 16-25°C and continue the culture overnight.
-
Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
-
Lysis and Clarification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged viperin with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Iron-Sulfur Cluster Reconstitution (if necessary): If the purified protein lacks the [4Fe-4S] cluster, it can be reconstituted under anaerobic conditions using a source of iron (e.g., ferric ammonium citrate) and sulfide (e.g., L-cysteine and a cysteine desulfurase, or chemical reconstitution with Na2S).
-
Size-Exclusion Chromatography: As a final purification step, perform size-exclusion chromatography to remove aggregates and further purify the protein.
-
Storage: Store the purified protein in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) at -80°C. All purification steps involving the active enzyme should ideally be performed under anaerobic conditions to preserve the integrity of the [4Fe-4S] cluster.
In Vitro Viperin Activity Assay with HPLC Analysis
This assay measures the production of this compound from CTP by purified recombinant viperin.
-
Reaction Setup (Anaerobic Conditions):
-
In an anaerobic chamber, prepare a reaction mixture containing:
-
Purified viperin (e.g., 1-5 µM)
-
CTP (substrate, e.g., 10-500 µM)
-
SAM (co-substrate, e.g., 100-500 µM)
-
A reducing agent, such as sodium dithionite (e.g., 2-5 mM), to ensure the [4Fe-4S] cluster is in its reduced, active state.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
-
-
Initiation and Incubation: Initiate the reaction by adding one of the components (e.g., SAM or dithionite). Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution, such as 0.5 M HClO4 or by heating at 95°C for 5-10 minutes.
-
Sample Preparation for HPLC:
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered sample onto a reverse-phase C18 HPLC column.
-
Use a mobile phase gradient of a low-pH buffer (e.g., 50 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Monitor the elution of nucleotides by UV absorbance at 271 nm.
-
Identify and quantify the peaks corresponding to CTP and this compound by comparing their retention times and peak areas to known standards.
-
Viperin Activity Assay in Cell Lysates
This protocol allows for the assessment of viperin activity in a more physiological context within cell lysates.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Transfect the cells with a plasmid encoding full-length viperin. For studying the effects of interacting partners, co-transfect with plasmids for IRAK1, TRAF6, STING, or TBK1.
-
-
Cell Lysis (Anaerobic):
-
After 24-48 hours of expression, harvest the cells.
-
Inside an anaerobic chamber, resuspend the cell pellet in an anoxic lysis buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail).
-
Lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
-
Activity Assay:
-
To the clarified lysate, add CTP (e.g., 300 µM), SAM (e.g., 200 µM), and sodium dithionite (e.g., 5 mM).
-
Incubate at room temperature or 37°C for a defined time.
-
-
Sample Processing and Analysis:
-
Quench the reaction and process the samples for HPLC analysis as described in the in vitro assay protocol. The formation of 5'-deoxyadenosine (5'-dA), a co-product of the reaction, can also be monitored by LC-MS as an indicator of viperin activity.
-
Conclusion
The viperin-catalyzed synthesis of this compound represents a fascinating and critical component of the innate antiviral response. Understanding the molecular details of this process, from the enzyme's kinetics and regulation to the signaling pathways that control its activity, is paramount for the development of novel broad-spectrum antiviral therapies. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important enzyme and its role in human health and disease.
The Endogenous Antiviral Nucleotide ddhCTP: A Technical Guide to its Discovery, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP), a novel antiviral ribonucleotide produced by the interferon-inducible enzyme viperin (virus inhibitory protein, endoplasmic reticulum-associated, interferon-inducible). We delve into the discovery of this compound, its mechanism of action as a viral RNA chain terminator, and its broader physiological roles, including the regulation of mitochondrial transcription and cellular metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to serve as a valuable resource for researchers in virology, immunology, and drug development.
Discovery and Biosynthesis of this compound
The discovery of this compound unveiled a unique mechanism of intrinsic antiviral immunity. For years, the protein viperin (also known as RSAD2) was recognized for its broad antiviral activity against a wide range of viruses, including flaviviruses like Dengue, West Nile, and Zika virus, as well as hepatitis C virus and HIV.[1][2] However, the precise molecular basis for this activity remained elusive until it was discovered that viperin, a radical S-adenosylmethionine (SAM) enzyme, catalyzes the conversion of cytidine triphosphate (CTP) into this compound.[3][4] This reaction involves a radical-based mechanism, a unique enzymatic function within the human genome.[5][6]
Viperin is an interferon-stimulated gene (ISG), and its expression is significantly upregulated in response to viral infections and inflammatory stimuli.[7][8] Located on the endoplasmic reticulum (ER), viperin synthesizes this compound in the cytoplasm.[5] The genes for viperin and cytidylate monophosphate kinase 2 (CMPK2), an enzyme that can contribute to the CTP pool, are often co-regulated, suggesting a coordinated cellular response to produce this antiviral nucleotide.[9][10]
The Multifaceted Functions of this compound
Antiviral Activity: Chain Termination of Viral RNA Synthesis
The primary and most well-characterized function of this compound is its potent antiviral activity. This compound acts as a chain-terminating nucleotide analog, specifically targeting viral RNA-dependent RNA polymerases (RdRps).[4][9] Due to the absence of a 3'-hydroxyl group on its ribose sugar moiety, the incorporation of this compound into a nascent viral RNA chain prevents the addition of subsequent nucleotides, thereby halting viral genome replication.[1][2][11]
This mechanism has been demonstrated to be effective against a variety of flaviviruses, including Dengue, West Nile, and Zika viruses.[1][4] The discovery of this compound's function provided a direct link between viperin's enzymatic activity and its antiviral properties.[12] However, it is noteworthy that not all viruses are equally susceptible to this compound. For instance, the RdRps of picornaviruses have been shown to be insensitive to this nucleotide analog.[3][4]
Regulation of Mitochondrial Transcription
Recent studies have revealed a novel role for this compound in regulating host cell mitochondrial function. This compound can be imported into the mitochondria and act as a chain-terminating inhibitor of the mitochondrial RNA polymerase (POLRMT).[5][13] This leads to a downregulation of mitochondrially-encoded genes, particularly those involved in the oxidative phosphorylation (OXPHOS) system.[4][5] This mechanism provides a molecular explanation for the observed mitochondrial dysfunction in immune cells during chronic inflammatory conditions where interferon and viperin levels are persistently high.[5][13]
Modulation of Cellular Metabolism and Translation
This compound has also been implicated in the broader regulation of cellular metabolism and protein synthesis. One study proposed that this compound inhibits NAD+-dependent enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), lactate dehydrogenase (LDH), and malate dehydrogenase (MDH), suggesting a role in modulating cellular metabolic pathways in response to viral infection.[14][15] However, subsequent research using highly purified this compound has contested these findings, attributing the observed inhibition to contaminants in the enzymatic preparation of this compound.[9][10]
Furthermore, viperin-produced this compound has been shown to trigger ribosome collisions, which in turn activates the integrated stress response (ISR) and leads to a global inhibition of both cellular and viral RNA translation.[8][16] This represents another layer of this compound-mediated antiviral activity and cellular regulation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and activity of this compound.
| Parameter | Value | Context | Reference |
| Chemoenzymatic Synthesis Yield of this compound | 78% | Starting from commercially available ddhC. | [9] |
| Chemical Synthesis Yield of this compound | 60.5% | Starting from a protected ddhC nucleoside. | [9] |
| Purity of Chemoenzymatically Synthesized this compound | >98% | As determined by LC-MS. | [9] |
Table 1: Synthesis of this compound
| Enzyme | Substrate | Activity Reduction (fold) | Context | Reference |
| UCK2 | ddhC vs. Cytidine | ~130 | Phosphorylation of ddhC to ddhCMP. | [9] |
| CMPK1 | ddhCMP vs. CMP | ~82 | Phosphorylation of ddhCMP to ddhCDP. | [9] |
| NDK | ddhCDP vs. CDP | >1000 | Phosphorylation of ddhCDP to this compound. | [9] |
Table 2: Kinase Efficiency for ddhC Phosphorylation
| Virus | Cell Line | Inhibitor | IC50 / EC50 (µM) | Reference |
| Zika Virus (ZIKV) | A549 | PRO2000 | Not specified, but shown to be effective | [17] |
| Zika Virus (ZIKV) | Huh7 | Sofosbuvir | 5.0 ± 1.5 (at 100 TCID50) | [18] |
| Dengue Virus (DENV) | Huh7 | Sofosbuvir | 16.6 ± 2.8 (at 100 TCID50) | [18] |
| Zika Virus (ZIKV) | Huh7 | Ribavirin | 6.8 ± 4.0 (at 100 TCID50) | [18] |
| Dengue Virus (DENV) | Huh7 | Ribavirin | 17.3 ± 4.6 (at 100 TCID50) | [18] |
| West Nile Virus (WNV) | HUH7 & HUH7.5 | HLB-0532247 (this compound prodrug) | >4 log10 pfu/mL reduction at 1.0 µM | [19] |
Table 3: Antiviral Activity of this compound and Related Compounds
Experimental Protocols
This section provides an overview of key experimental methodologies for studying this compound. For detailed, step-by-step protocols, it is recommended to consult the cited primary literature.
Chemoenzymatic Synthesis of this compound
This method provides a robust and efficient means of producing milligram quantities of highly pure this compound from commercially available 3'-deoxy-3',4'-didehydro-cytidine (ddhC).[9]
-
Phosphorylation of ddhC to ddhCMP: ddhC is incubated with uridine-cytidine kinase 2 (UCK2) and ATP. The reaction progress is monitored by HPLC.
-
Conversion of ddhCMP to ddhCDP and this compound: The resulting ddhCMP is further phosphorylated using cytidylate monophosphate kinase 1 (CMPK1) and nucleoside diphosphate kinase (NDK) in the presence of ATP.
-
Purification: The reaction mixture containing ddhCMP, ddhCDP, and this compound is purified using anion exchange chromatography to separate the different phosphorylation states.
-
Quantification and Purity Analysis: The concentration and purity of the final this compound product are determined by LC-MS.
In Vitro RNA-dependent RNA Polymerase (RdRp) Assay
This assay is used to assess the inhibitory activity of this compound on viral RdRps.[20][21]
-
Reaction Setup: A reaction mixture is prepared containing the purified viral RdRp, a single-stranded RNA template (e.g., homopolymeric poly(rC)), the corresponding radiolabeled or fluorescently labeled nucleotide triphosphate (e.g., [α-³²P]GTP for a poly(rC) template), and varying concentrations of this compound.
-
Incubation: The reaction is incubated at the optimal temperature for the specific RdRp to allow for RNA synthesis.
-
Quenching and Analysis: The reaction is stopped, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection: The radiolabeled or fluorescently labeled RNA products are visualized and quantified using a phosphorimager or fluorescence scanner. The level of inhibition is determined by comparing the amount of full-length product in the presence and absence of this compound.
Cell-Based Antiviral Assay (Zika Virus Example)
This assay evaluates the efficacy of this compound or its precursors in inhibiting viral replication in a cellular context.[16][22]
-
Cell Seeding: A suitable cell line (e.g., Vero or A549 cells) is seeded in 96-well plates.
-
Compound Treatment: The cells are pre-treated with serial dilutions of ddhC (the cell-permeable precursor to this compound) or a this compound prodrug.
-
Viral Infection: The treated cells are then infected with Zika virus at a predetermined multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a period that allows for viral replication (e.g., 24-72 hours).
-
Quantification of Viral Replication: The extent of viral replication is quantified using methods such as:
-
Plaque Assay: To determine the viral titer in the supernatant.
-
RT-qPCR: To measure the levels of viral RNA.
-
Immunofluorescence Assay: To detect the expression of viral proteins.
-
Cell Viability Assay (e.g., MTT or CCK-8): To assess the cytopathic effect of the virus.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is calculated.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular levels of this compound.[15][23]
-
Sample Preparation: Cells are treated as required (e.g., with ddhC or interferon). The cells are then lysed, and intracellular metabolites are extracted, often using a cold methanol-based method.
-
Chromatographic Separation: The extracted metabolites are separated using a suitable liquid chromatography column, such as a porous graphitic carbon (PGC) column, which is effective for separating nucleotides.
-
Mass Spectrometry Detection: The separated analytes are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a standard curve generated with known concentrations of purified this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.
Caption: Biosynthesis of this compound by viperin and its antiviral action via chain termination of viral RNA replication.
Caption: this compound inhibits mitochondrial transcription by causing premature chain termination.
Caption: Workflow for the chemoenzymatic synthesis of this compound from ddhC.
Therapeutic Potential and Future Directions
The discovery of this compound as an endogenous antiviral molecule opens up new avenues for therapeutic development. Harnessing the body's own antiviral machinery presents a promising strategy for creating broad-spectrum antiviral drugs. Given that this compound itself is not cell-permeable, current research is focused on developing prodrugs, such as nucleoside monophosphate prodrugs, that can efficiently deliver ddhC or its phosphorylated forms into cells, leading to elevated intracellular levels of this compound.[19]
Further research is needed to fully elucidate the diverse roles of this compound in cellular physiology and its potential off-target effects. Understanding how host polymerases avoid incorporating this compound is also a critical area of investigation. The continued study of this compound and the viperin-ddhCTP axis will undoubtedly provide valuable insights into innate immunity and pave the way for novel antiviral therapies.
References
- 1. The antiviral protein viperin is a radical SAM enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viperin expression leads to downregulation of mitochondrial genes through misincorporation of this compound by mitochondrial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Viperin expression leads to downregulation of mitochondrial genes through misincorporation of this compound by mitochondrial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unexpected regulatory functions of cyprinid Viperin on inflammation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viperin: A Multifunctional Protein in Antiviral Immunity and Disease Pathogenesis [mdpi.com]
- 9. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound produced by the radical-SAM activity of RSAD2 (viperin) inhibits the NAD+ -dependent activity of enzymes to modulate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-Depth Characterization of Zika Virus Inhibitors Using Cell-Based Electrical Impedance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 20. In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. researchgate.net [researchgate.net]
ddhCTP as a Chain Terminator of Viral RdRp: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) is an endogenous antiviral nucleotide produced by the interferon-inducible enzyme viperin. It acts as a potent and specific chain terminator of viral RNA-dependent RNA polymerases (RdRps), representing a critical component of the innate immune response to a variety of viral pathogens. This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory effects on various viral RdRps, and detailed experimental protocols for its study.
Introduction
The emergence of novel and re-emerging viral diseases necessitates the development of broad-spectrum antiviral therapeutics. Viral RNA-dependent RNA polymerases (RdRps) are a prime target for such drugs as they are essential for the replication of RNA viruses and are not present in host cells.[1] Nucleoside analogs that mimic natural substrates can be incorporated into the nascent viral RNA, leading to the termination of replication.
This compound is a naturally occurring cytidine triphosphate analog synthesized in human cells by the enzyme viperin from CTP.[2] Its unique structure, lacking a 3'-hydroxyl group on the ribose sugar, makes it an obligate chain terminator.[3][4] Once incorporated into a growing viral RNA strand by a viral RdRp, no further nucleotides can be added, halting viral genome replication.[5] This mechanism has been demonstrated to be effective against a range of viruses, particularly members of the Flaviviridae family and coronaviruses.[5][6]
Mechanism of Action
The antiviral activity of this compound is rooted in its function as a competitive inhibitor of the natural substrate, cytidine triphosphate (CTP), and its subsequent role as a chain terminator. The process can be broken down into the following key steps:
-
Viperin-mediated Synthesis: In response to viral infection and interferon signaling, the enzyme viperin is upregulated. Viperin catalyzes the conversion of cellular CTP into this compound.[2]
-
Competitive Inhibition: this compound competes with endogenous CTP for binding to the active site of the viral RdRp.
-
Incorporation into Viral RNA: The viral RdRp, with its lower fidelity compared to host polymerases, incorporates this compound into the nascent RNA strand opposite a guanosine in the template strand.[2]
-
Chain Termination: Due to the absence of a 3'-hydroxyl group on the this compound molecule, the formation of a phosphodiester bond with the next incoming nucleotide is impossible.[3][4] This results in the immediate cessation of RNA chain elongation.
-
Inhibition of Viral Replication: The premature termination of viral RNA synthesis prevents the production of full-length viral genomes, thereby inhibiting viral replication and propagation.
Host DNA and RNA polymerases are largely unaffected by this compound, indicating a high degree of selectivity and suggesting a favorable safety profile.[2]
Quantitative Data on Antiviral Activity
The inhibitory activity of this compound has been quantified against several viral RdRps. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of this compound required to inhibit 50% of the RdRp activity. As this compound is a competitive inhibitor of CTP, its IC50 is dependent on the concentration of CTP in the assay.
| Virus Family | Virus | Target Enzyme | CTP Concentration (μM) | This compound IC50 (μM) | Reference |
| Flaviviridae | Dengue Virus (DV) | RdRp | 0.1 | 60 ± 10 | [7] |
| 1 | 120 ± 20 | [7] | |||
| 10 | 520 ± 90 | [7] | |||
| 100 | 3900 ± 700 | [7] | |||
| Flaviviridae | West Nile Virus (WNV) | RdRp | 0.1 | 20 ± 10 | [7] |
| 1 | 70 ± 10 | [7] | |||
| 10 | 300 ± 40 | [7] | |||
| 100 | 2700 ± 300 | [7] | |||
| Picornaviridae | Human Rhinovirus C (HRV-C) | RdRp | 1 | 900 ± 300 | [3] |
| 0.1 | ~10,000 | [3] | |||
| 1 | ~20,000 | [3] |
Experimental Protocols
Primer Extension Assay for RdRp Inhibition
This assay is used to determine the ability of a viral RdRp to synthesize RNA in the presence of an inhibitor like this compound and to observe chain termination.
Materials:
-
Purified viral RdRp
-
RNA template and a complementary fluorescently labeled primer
-
Reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 10 mM DTT)
-
Natural ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
This compound at various concentrations
-
Stop solution (e.g., formamide with EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescence imaging system
Procedure:
-
Annealing: Anneal the fluorescently labeled RNA primer to the RNA template by heating and slow cooling.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the annealed primer/template complex, and the purified viral RdRp.
-
Inhibitor Addition: Add this compound at a range of concentrations to different reaction tubes. Include a no-inhibitor control.
-
Initiation: Start the reaction by adding a mixture of rNTPs (including a specific concentration of CTP for competitive inhibition studies).
-
Incubation: Incubate the reaction at the optimal temperature for the specific RdRp (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Denaturation: Heat the samples to denature the RNA products.
-
Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the RNA products by size.
-
Imaging: Visualize the RNA products using a fluorescence imaging system. Chain termination will be indicated by the appearance of shorter RNA products in the presence of this compound.
Virus Yield Reduction Assay
This cell-based assay measures the effect of an antiviral compound on the production of infectious virus particles.
Materials:
-
A susceptible host cell line (e.g., Vero cells)
-
The virus of interest
-
ddhC (the nucleoside form of this compound, which is cell-permeable) or a this compound prodrug
-
Cell culture medium
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the host cells in 96-well plates and allow them to form a confluent monolayer.
-
Compound Treatment: Treat the cells with serial dilutions of ddhC or the this compound prodrug. Include an untreated control.
-
Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which contains the progeny virus.
-
Virus Titer Determination: Determine the virus titer in the collected supernatants using a plaque assay or TCID50 assay.
-
Analysis: Compare the virus titers from the treated and untreated cells to determine the reduction in virus yield caused by the compound.
Plaque Assay for Virus Titer Determination
This assay quantifies the number of infectious virus particles in a sample.
Materials:
-
A susceptible host cell line in 6-well or 12-well plates
-
Virus-containing samples (from the virus yield reduction assay)
-
Cell culture medium
-
Overlay medium (e.g., medium containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet or neutral red)
-
Fixative (e.g., formaldehyde)
Procedure:
-
Cell Monolayer: Prepare confluent monolayers of host cells in multi-well plates.
-
Serial Dilutions: Prepare serial dilutions of the virus-containing supernatants.
-
Infection: Inoculate the cell monolayers with the virus dilutions and incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the overlay medium. This restricts the spread of the virus to adjacent cells, leading to the formation of localized zones of cell death (plaques).
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Fixation and Staining: Fix the cells with a fixative and then stain with a staining solution. The stain will color the living cells, leaving the plaques as clear zones.
-
Plaque Counting: Count the number of plaques in each well and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
Visualizations
Caption: Mechanism of this compound synthesis and action.
Caption: Workflow for a primer extension assay.
Conclusion
This compound represents a fascinating example of the host's innate immune system evolving a small molecule to directly combat viral replication. Its mechanism as a chain terminator of viral RdRps, coupled with its specificity, makes it and its prodrug derivatives promising candidates for broad-spectrum antiviral drug development. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and to discover novel antiviral agents that target viral polymerases.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
The Broad-Spectrum Antiviral Potential of ddhCTP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) is a naturally occurring nucleotide analog produced by the interferon-inducible enzyme viperin. It has emerged as a potent broad-spectrum antiviral agent, primarily targeting viral RNA-dependent RNA polymerases (RdRp). By acting as a chain terminator, this compound effectively halts the replication of a range of RNA viruses, with a particularly strong activity against members of the Flaviviridae family. This technical guide provides an in-depth overview of the antiviral potential of this compound, its mechanism of action, synthesis, and the experimental protocols used to characterize its activity.
Mechanism of Action: Chain Termination of Viral RNA Synthesis
This compound exerts its antiviral effect by acting as a competitive inhibitor of the natural nucleotide cytidine triphosphate (CTP) during viral RNA replication.[1] Due to its structural similarity to CTP, this compound is recognized and incorporated by viral RNA-dependent RNA polymerases (RdRp) into the nascent RNA strand. However, the absence of a 3'-hydroxyl group on the ribose sugar of this compound prevents the formation of a phosphodiester bond with the subsequent nucleotide.[2][3] This leads to the immediate cessation of RNA chain elongation, a process known as chain termination, thereby preventing the synthesis of full-length viral genomes and halting viral replication.[1][4][5]
The selectivity of this compound for viral RdRps over host cellular polymerases is a key aspect of its therapeutic potential, minimizing cytotoxicity.[1]
Antiviral Spectrum and Efficacy
This compound has demonstrated significant antiviral activity against a variety of RNA viruses, with particularly robust efficacy against flaviviruses. Its broad-spectrum potential continues to be an active area of research.
Data Presentation: In Vitro Inhibition of Viral RNA-Dependent RNA Polymerases
The following table summarizes the available quantitative data on the inhibitory activity of this compound against various viral RdRps. The IC50 values, which represent the concentration of this compound required to inhibit 50% of the RdRp activity, are presented. It is important to note that the inhibitory potency of this compound is dependent on the concentration of the competing natural nucleotide, CTP.
| Virus Family | Virus | Target Enzyme | Competing Substrate (CTP) Concentration (μM) | IC50 of this compound (μM) | Reference(s) |
| Flaviviridae | Dengue Virus (DV) | RNA-dependent RNA polymerase (RdRp) | 0.1 | 60 ± 10 | [1] |
| 1 | 120 ± 20 | [1] | |||
| 10 | 520 ± 90 | [1] | |||
| 100 | 3900 ± 700 | [1] | |||
| Flaviviridae | West Nile Virus (WNV) | RNA-dependent RNA polymerase (RdRp) | 0.1 | 20 ± 10 | [1] |
| 1 | 70 ± 10 | [1] | |||
| 10 | 300 ± 40 | [1] | |||
| 100 | 2700 ± 300 | [1] | |||
| Flaviviridae | Zika Virus (ZIKV) | RNA-dependent RNA polymerase (RdRp) | 10 | 320 ± 10 | [6] |
| Picornaviridae | Human Rhinovirus C (HRV-C) | RNA-dependent RNA polymerase (RdRp) | 0.1 | ~10,000 | [1] |
| 1 | ~20,000 | [1] | |||
| Coronaviridae | SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) | - | Potent Inhibition (IC50 not specified) | [7] |
Biosynthesis of this compound
This compound is synthesized in mammalian cells by the enzyme viperin (virus inhibitory protein, endoplasmic reticulum-associated, interferon-inducible), a radical S-adenosylmethionine (SAM) enzyme.[4][8] The synthesis is a key component of the innate immune response to viral infections.
Signaling Pathway: Viperin-Catalyzed Synthesis of this compound
The synthesis of this compound from CTP is a multi-step enzymatic process initiated by viperin.
Caption: Viperin-catalyzed synthesis of this compound from CTP.
Experimental Protocols
In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on viral RdRp activity. Specific parameters may need to be optimized for different viral polymerases.
Objective: To determine the IC50 value of this compound for a specific viral RdRp.
Principle: A primer-extension assay is used to measure the incorporation of nucleotides by the RdRp onto a primed RNA template. The inhibition of this process by this compound is quantified by measuring the reduction in the synthesis of full-length RNA products.
Materials:
-
Purified recombinant viral RdRp
-
RNA template with a 3' overhang
-
RNA primer complementary to the 3' end of the template
-
This compound stock solution
-
CTP stock solution
-
ATP, GTP, UTP stock solutions
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Radiolabeled nucleotide (e.g., [α-³²P]GTP) or fluorescently labeled nucleotide
-
Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea)
-
Gel loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Annealing of Primer and Template: Mix the RNA primer and template in a 1.5:1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, the annealed primer-template complex, and the desired concentrations of ATP, UTP, and the labeled GTP.
-
Inhibitor and Substrate Addition: Add varying concentrations of this compound to the reaction tubes. To determine the IC50 at different CTP concentrations, also vary the concentration of CTP across a set of reactions.
-
Enzyme Addition and Incubation: Initiate the reaction by adding the purified viral RdRp. Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of gel loading buffer.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Data Acquisition and Analysis: Dry the gel and expose it to a phosphor screen or scan for fluorescence. Quantify the intensity of the bands corresponding to the full-length RNA product.
-
IC50 Determination: Plot the percentage of inhibition (relative to a no-ddhCTP control) against the concentration of this compound. Fit the data to a dose-response curve to calculate the IC50 value.
Experimental Workflow: RdRp Inhibition Assay
Caption: Workflow for the in vitro RdRp inhibition assay.
Clinical Development
Currently, there is no publicly available information regarding clinical trials of this compound in humans. The development of this compound as a therapeutic is still in the preclinical stages of research.
Conclusion and Future Directions
This compound represents a promising endogenous antiviral molecule with a clear mechanism of action and broad-spectrum activity against a range of clinically relevant RNA viruses. Its ability to act as a chain terminator for viral RdRps makes it an attractive candidate for further drug development. Future research should focus on:
-
Expanding the evaluation of this compound's efficacy against a wider range of viruses.
-
Investigating potential mechanisms of viral resistance to this compound.
-
Developing and testing prodrug strategies to enhance the intracellular delivery and bioavailability of this compound.
-
Conducting preclinical safety and efficacy studies to pave the way for potential clinical trials.
The continued exploration of this compound and its derivatives holds significant promise for the development of novel and effective broad-spectrum antiviral therapies.
References
- 1. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flaviviruses Are Sensitive to Inhibition of Thymidine Synthesis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Chemical Strategy for Intracellular Arming of an Endogenous Broad-Spectrum Antiviral Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to ddhCTP: An Endogenous Antiviral Nucleotide
Abstract
3'-deoxy-3',4'-didehydro-cytidine triphosphate (this compound) is a recently discovered endogenous nucleotide that represents a novel paradigm in innate antiviral immunity. Synthesized by the interferon-inducible radical S-adenosyl-L-methionine (SAM) enzyme viperin (also known as RSAD2), this compound functions as a potent chain-terminating inhibitor of viral RNA-dependent RNA polymerases (RdRps). This mechanism provides broad-spectrum activity against a range of viruses, particularly within the Flavivirus genus. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and multifaceted antiviral mechanisms of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for its study, and visualizations of its core pathways, offering a critical resource for researchers investigating innate immunity and developing next-generation antiviral therapeutics.
Discovery and Biosynthesis
The existence of this compound was unknown until studies revealed the direct enzymatic function of viperin, an interferon-stimulated gene (ISG) long known for its broad antiviral effects but with a poorly understood mechanism.[1][2][3] Viperin was identified as the enzyme responsible for catalyzing the conversion of the common cellular nucleotide cytidine triphosphate (CTP) into the previously undescribed molecule, this compound.[4][5][6]
This conversion is a unique enzymatic reaction within mammalian cells, relying on a radical SAM-dependent mechanism.[7][8] Viperin utilizes a [4Fe-4S] cluster to reductively cleave S-adenosylmethionine (SAM), generating a 5'-deoxyadenosyl radical.[4] This radical initiates the reaction by abstracting a hydrogen atom from the CTP ribose, leading to the formal dehydration of CTP to form this compound.[9][10] The genes for viperin and cytidine/uridine monophosphate kinase 2 (CMPK2) are often co-regulated, suggesting CMPK2 may ensure a sufficient CTP substrate pool for this compound synthesis during an immune response.[11][12]
Mechanism of Antiviral Action
RNA Chain Termination
The primary and most well-established antiviral mechanism of this compound is its function as a chain terminator of viral RNA synthesis.[2][4] The this compound molecule lacks a hydroxyl group at the 3' position of its ribose ring.[4] Viral RNA-dependent RNA polymerases mistake this compound for the natural CTP nucleotide and incorporate it into the nascent viral RNA strand.[1][12] Once incorporated, the absence of the 3'-OH group makes it impossible for the polymerase to catalyze the phosphodiester bond formation with the next incoming nucleotide, thereby halting viral genome replication.[1][13]
This mechanism is analogous to that of several clinically successful nucleoside analog antiviral drugs.[1]
Antiviral Spectrum
The efficacy of this compound as a chain terminator depends on the specific viral polymerase. It has demonstrated potent activity against the RdRps of multiple members of the Flavivirus genus, including Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), and Hepatitis C virus (HCV).[1][7][14] More recent studies have also shown that the SARS-CoV-2 polymerase can incorporate this compound.[15][16]
However, the polymerases of some viruses, such as human rhinovirus and poliovirus (both picornaviruses), are not sensitive to this compound, even though viperin can restrict these viruses.[1][17][18] This suggests that this compound may possess additional antiviral functions or that viperin itself has other mechanisms of action independent of this compound synthesis.
Other Proposed Cellular Functions
Research has explored other potential roles for this compound that may contribute to its antiviral state, though some of these findings are debated:
-
Modulation of Cellular Metabolism: One study proposed that this compound inhibits NAD+-dependent enzymes, including glyceraldehyde 3-phosphate dehydrogenase (GAPDH), thereby altering cellular metabolism.[19][20] However, a subsequent study using highly purified chemoenzymatically synthesized this compound did not observe this inhibition, suggesting the initial findings may have been due to impurities in the this compound preparation.[11][18]
-
Depletion of Nucleotide Pools: An alternative hypothesis suggests that viperin's activity depletes the cellular CTP pool, which in turn interferes with viral replication and mitochondrial function.[21]
-
Inhibition of Protein Translation: Viperin expression and this compound have been linked to the repression of global protein translation by triggering ribosome collisions, which may contribute to a broad antiviral state.[22]
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for this compound and its associated enzymes.
Table 1: Cellular Concentrations of this compound
| Cell Type | Condition | Intracellular this compound Concentration (µM) | Citation(s) |
|---|---|---|---|
| RAW 264.7 Macrophages | Stimulated with 250 ng/mL IFN-α (19 h) | ~350 | [9][14] |
| HEK293 Cells | Exposed to ddhC (prodrug) (48 h) | ~100 | [14] |
| HUH7 Cells | Treated with phosphoramidate prodrug 1 | Dramatically elevated levels |[14] |
Table 2: Enzyme Kinetics and Inhibition
| Parameter | Enzyme / Polymerase | Value | Citation(s) |
|---|---|---|---|
| Km for CTP | Recombinant viperin (Rvip) | 183 ± 28 µM | [9] |
| Vmax | Recombinant viperin (Rvip) | 0.185 ± 0.007 min−1 | [9] |
| IC50 vs. DV RdRp | This compound (at 0.1 µM CTP) | 60 ± 10 µM | [9] |
| IC50 vs. DV RdRp | This compound (at 1 µM CTP) | 120 ± 20 µM | [9] |
| IC50 vs. DV RdRp | This compound (at 10 µM CTP) | 520 ± 90 µM | [9] |
| IC50 vs. DV RdRp | This compound (at 100 µM CTP) | 3900 ± 700 µM | [9] |
| IC50 vs. HRV-C RdRp | This compound | > 900 µM | [9] |
| IC50 vs. GAPDH | this compound | 55.8 ± 0.2 µM (disputed) |[11] |
Key Experimental Protocols
Quantification of Intracellular this compound via LC-MS/MS
This protocol is adapted from methodologies used to measure intracellular nucleotide levels.[9][19]
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at a desired density. Stimulate with interferon-α or other inducers as required by the experiment.
-
Metabolite Extraction:
-
Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to the plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 15 minutes, vortexing periodically.
-
Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable buffer (e.g., 50 µL of water).
-
Inject the sample onto a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Separate nucleotides using an appropriate column (e.g., anion exchange or reverse-phase with an ion-pairing agent).
-
Perform mass spectrometry in negative ion mode, using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound (e.g., m/z 464 -> 159).
-
Quantify this compound concentration by comparing the peak area to a standard curve generated with purified this compound.
-
Viral RdRp Inhibition Assay (Primer Extension)
This protocol assesses the ability of this compound to act as a chain terminator for a specific viral polymerase.[9]
-
Reaction Components:
-
A short RNA primer annealed to a longer RNA template. The template sequence should require the incorporation of a CTP opposite a guanine base at a defined position.
-
Purified recombinant viral RdRp.
-
Reaction buffer containing MgCl₂ and other necessary salts.
-
A mix of three ribonucleotides (ATP, GTP, UTP).
-
The fourth nucleotide, CTP, at a defined concentration (e.g., 1 µM).
-
Varying concentrations of this compound (e.g., 0 to 500 µM).
-
Radiolabeled α-³²P-GTP (or another nucleotide) for visualization.
-
-
Assay Procedure:
-
Assemble the reaction components on ice.
-
Initiate the reaction by adding the RdRp enzyme and incubating at the enzyme's optimal temperature (e.g., 30°C) for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of loading buffer containing formamide and EDTA.
-
-
Analysis:
-
Denature the samples by heating.
-
Resolve the RNA products on a high-resolution denaturing polyacrylamide gel (e.g., 20% polyacrylamide, 7M urea).
-
Visualize the radiolabeled RNA products using a phosphorimager.
-
The appearance of a shorter RNA product corresponding to termination after ddhCMP incorporation, and a corresponding decrease in the full-length product, indicates chain termination. Quantify band intensities to calculate IC₅₀ values.[9]
-
Chemoenzymatic Synthesis of this compound
This approach provides a method for generating purified this compound in a standard biochemistry lab, starting from the commercially available nucleoside ddhC.[18][23]
-
Monophosphorylation: Incubate 3'-deoxy-3',4'-didehydro-cytidine (ddhC) with uridine-cytidine kinase 2 (UCK2) and ATP to produce ddhCMP.
-
Diphosphorylation: Add cytidylate monophosphate kinase 1 (CMPK1) to the reaction to convert ddhCMP to ddhCDP.
-
Triphosphorylation: Add nucleoside diphosphate kinase (NDK) to the reaction to convert ddhCDP to this compound.
-
Purification: Purify the resulting this compound from the reaction mixture using anion exchange chromatography (e.g., on a HiTrap Q HP column), eluting with a triethylammonium bicarbonate (TEAB) gradient.[23]
-
Verification: Confirm the identity and purity of the final product by LC-MS.
Drug Development Implications
The discovery of this compound as a naturally occurring, host-encoded antiviral molecule opens new avenues for therapeutic development.[1][24] Because nucleotide triphosphates like this compound are not cell-permeable, direct administration is not feasible.[14] However, the development of cell-permeable nucleoside (ddhC) or nucleotide monophosphate prodrugs is a promising strategy.[14] For example, a phosphoramidate prodrug of ddhCMP was shown to dramatically increase intracellular this compound levels and more effectively reduce titers of Zika and West Nile viruses in cell culture compared to the parent nucleoside ddhC.[14] This approach mimics the strategy used for successful antiviral drugs like Sofosbuvir.
Conclusion and Future Directions
This compound is a critical effector of the antiviral protein viperin, providing a direct link between an interferon-stimulated gene and the synthesis of a small molecule inhibitor of viral replication. Its primary mechanism as a chain terminator against flaviviral RdRps is well-supported, establishing it as a key component of the innate immune response.
Future research should focus on:
-
Defining the full antiviral spectrum of this compound: Testing its activity against a wider range of emerging and pathogenic viruses.
-
Resolving its controversial cellular functions: Clarifying whether this compound directly modulates host metabolism or protein translation under physiological conditions.
-
Understanding resistance mechanisms: Investigating how sensitive viruses might evolve resistance to this compound-mediated chain termination.
-
Optimizing prodrug strategies: Developing and testing next-generation prodrugs of ddhC/ddhCMP with improved pharmacokinetic and pharmacodynamic properties for potential clinical use as broad-spectrum antivirals.[25]
References
- 1. psu.edu [psu.edu]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. pandemicpact.org [pandemicpact.org]
- 4. Viperin | DefenseFinder webservice and knowledge base [defensefinder.mdmlab.fr]
- 5. researchgate.net [researchgate.net]
- 6. Researchers discover new antiviral gene that could prevent virus clone | Researchers discover new antiviral gene that could prevent virus clone [deccanchronicle.com]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
- 8. Viperin: An ancient radical SAM enzyme finds its place in modern cellular metabolism and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A cell protein that synthesizes an antiviral ribonucleotide | Virology Blog [virology.ws]
- 13. Viral RNA Replication Suppression of SARS-CoV-2: Atomistic Insights into Inhibition Mechanisms of RdRp Machinery by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Chemical Strategy for Intracellular Arming of an Endogenous Broad-Spectrum Antiviral Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On the Recognition of Natural Substrate CTP and Endogenous Inhibitor this compound of SARS-CoV-2 RNA-Dependent RNA Polymerase: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 18. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound produced by the radical-SAM activity of RSAD2 (viperin) inhibits the NAD+ -dependent activity of enzymes to modulate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ora.ox.ac.uk [ora.ox.ac.uk]
- 21. Viperin, through its radical-SAM activity, depletes cellular nucleotide pools and interferes with mitochondrial metabolism to inhibit viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. business-standard.com [business-standard.com]
- 25. Synthesis of the Antiviral Nucleotide Analogue this compound - ChemistryViews [chemistryviews.org]
An In-depth Technical Guide to the Biochemical Properties of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) is a novel antiviral ribonucleotide produced by the interferon-inducible enzyme viperin (virus-inhibitory protein, endoplasmic reticulum-associated, interferon-inducible).[1][2][3] As a key component of the innate immune response, this compound exhibits broad-spectrum antiviral activity, particularly against flaviviruses, by acting as a chain terminator for their RNA-dependent RNA polymerases.[3][4][5][6] This technical guide provides a comprehensive overview of the biochemical properties of this compound, its biosynthesis, mechanism of action, and detailed experimental protocols for its synthesis and characterization.
Introduction
The innate immune system employs a variety of strategies to combat viral infections. A fascinating and recently elucidated mechanism involves the enzymatic synthesis of an antiviral small molecule, this compound. This molecule is produced from the common metabolite cytidine triphosphate (CTP) by the enzyme viperin, a member of the radical S-adenosyl-L-methionine (SAM) superfamily.[1][4][6] The discovery of this compound has unveiled a unique host-driven antiviral strategy and presented new opportunities for the development of broad-spectrum antiviral therapeutics.[7][8]
Biosynthesis of this compound
The synthesis of this compound is catalyzed by the enzyme viperin in a radical-mediated reaction.[5] Viperin is an interferon-inducible protein, meaning its expression is upregulated in response to viral infection.[1] The enzyme utilizes S-adenosylmethionine (SAM) as a co-substrate to initiate a radical reaction that converts CTP into this compound.[9] The proposed mechanism involves the abstraction of a hydrogen atom from the 4' position of the CTP ribose by a 5'-deoxyadenosyl radical (5'-dA•), generated from SAM. This leads to the loss of the 3'-hydroxyl group and the formation of the 3',4'-didehydro bond.[9]
References
- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psu.edu [psu.edu]
- 8. sciencedaily.com [sciencedaily.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Chemoenzymatic Synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemoenzymatic synthesis of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP), a potent antiviral nucleotide analog. The synthesis commences with the commercially available nucleoside 3'-deoxy-3',4'-didehydro-cytidine (ddhC) and employs a three-enzyme cascade to achieve sequential phosphorylation. The protocol details the expression and purification of the requisite enzymes—uridine/cytidine kinase 2 (UCK2), cytidine monophosphate kinase 1 (CMPK1), and nucleotide diphosphate kinase (NDK)—as well as the enzymatic synthesis of this compound and its subsequent purification by anion exchange chromatography. Analytical methods for assessing the purity of the final product are also described. This method offers a robust and efficient route to obtaining high-purity this compound for research and drug development purposes, achieving a high yield and purity.
Introduction
3'-Deoxy-3',4'-didehydro-cytidine triphosphate (this compound) is a naturally occurring antiviral molecule produced by the interferon-inducible enzyme viperin.[1][2][3] It acts as a chain terminator for viral RNA-dependent RNA polymerases, exhibiting broad-spectrum activity against various viruses, including flaviviruses like Dengue, West Nile, and Zika virus.[4][5] The limited availability of this compound from biological sources and the complexities of purely chemical synthesis routes have necessitated the development of more accessible and efficient production methods.[1][2][3][6] A chemoenzymatic approach, starting from the readily available nucleoside ddhC, presents a highly effective strategy for producing milligram quantities of this compound with high purity.[1][2][3] This protocol outlines a comprehensive, step-by-step guide for this chemoenzymatic synthesis.
Synthesis Workflow
The chemoenzymatic synthesis of this compound from ddhC is a three-step enzymatic cascade, followed by purification. The process begins with the expression and purification of three key enzymes: UCK2, CMPK1, and NDK. Subsequently, these enzymes are used to sequentially phosphorylate ddhC to ddhCMP, then to ddhCDP, and finally to the desired this compound. The final product is then purified from the reaction mixture using anion exchange chromatography.
Quantitative Data Summary
The chemoenzymatic synthesis protocol described herein is highly efficient, yielding this compound with excellent purity. The key quantitative outcomes are summarized in the tables below.
Table 1: Synthesis Yield and Purity
| Parameter | Value | Reference |
| Starting Material | 10 mg ddhC | [2] |
| Final this compound Yield | ~78% | [2][4] |
| Purity of this compound | >98% | [2][5][7] |
Table 2: Relative Enzyme Activity with ddhC Analogs
| Enzyme | Substrate | Relative Activity Reduction vs. Natural Substrate | Reference |
| UCK2 | ddhC | ~130-fold | [5][7] |
| CMPK1 | ddhCMP | ~82-fold | [2][7] |
| NDK | ddhCDP | >1000-fold | [2][7] |
Experimental Protocols
Protocol 1: Expression and Purification of Kinase Enzymes (UCK2, CMPK1, NDK)
This protocol describes a general method for the expression and purification of N-terminally hexa-histidine tagged UCK2, CMPK1, and NDK.
1.1. Gene Cloning and Expression Vector:
-
The human genes for UCK2, CMPK1, and NDK are cloned into a pSGC-His vector, which provides an N-terminal hexa-histidine tag for purification.[4]
1.2. Protein Expression:
-
Transform E. coli BL21(DE3) cells with the respective expression plasmids.
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with kanamycin at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to culture the cells at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
1.3. Protein Purification (IMAC):
-
Resuspend the cell pellet in Lysis Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 10 mM imidazole, 1 mM TCEP).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 30 mM imidazole, 1 mM TCEP).
-
Elute the His-tagged protein with Elution Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 250 mM imidazole, 1 mM TCEP).
-
Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP) and store at -80°C. Over 100 mg of stable, soluble, and active enzyme can be produced using these methods.[2][4]
Protocol 2: Chemoenzymatic Synthesis of this compound
This protocol describes the one-pot synthesis of this compound from ddhC.
2.1. Reaction Setup:
-
Prepare a 50 mL reaction mixture containing the following components:
-
1 mM ddhC
-
150 µM ATP
-
3 mM Phosphoenolpyruvate (PEP)
-
10 µM UCK2
-
10 µM CMPK1
-
10 µM NDK
-
1.2 U/mL Pyruvate Kinase (PK)
-
1.8 U/mL L-Lactate Dehydrogenase (LLDH)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[2]
-
-
Incubate the reaction mixture at 37°C.
2.2. Reaction Monitoring and Termination:
-
To obtain a mixture of ddhCMP, ddhCDP, and this compound, monitor the reaction by LC-MS and quench after approximately 30 minutes.[2]
-
To maximize the yield of this compound, extend the reaction time to 360 minutes.[5]
-
Terminate the reaction by adding concentrated HCl to lower the pH to 2.0.[2]
References
- 1. agilent.com [agilent.com]
- 2. bio-works.com [bio-works.com]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemoenzymatic Synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chemical Synthesis of 3′-deoxy-3′,4′-didehydro-cytidine triphosphate (ddhCTP) from 3′-deoxy-3′,4′-didehydro-cytidine (ddhC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3′-deoxy-3′,4′-didehydro-cytidine triphosphate (ddhCTP) is a potent antiviral nucleotide that acts as a chain terminator for viral RNA-dependent RNA polymerases (RdRps).[1][2][3][4][5][6] Its broad-spectrum activity against various viruses, including flaviviruses like Dengue, West Nile, and Zika virus, has made it a significant molecule of interest in drug development.[1] This document provides detailed protocols for two primary methods of synthesizing this compound from the commercially available nucleoside analogue ddhC: a chemoenzymatic approach and a purely chemical synthesis route.
The chemoenzymatic synthesis offers a straightforward method for producing milligram quantities of highly pure this compound, suitable for most biochemical and preclinical studies.[1][2][3] The chemical synthesis is a more scalable process, ideal for producing gram-scale quantities of this compound required for extensive drug development and clinical trials.[7][8][9]
Chemoenzymatic Synthesis of this compound from ddhC
This method relies on a sequential three-step enzymatic phosphorylation of ddhC to its triphosphate form using recombinant enzymes.
Signaling Pathway and Experimental Workflow
The chemoenzymatic synthesis follows a sequential phosphorylation cascade, as illustrated in the diagram below.
Figure 1. Chemoenzymatic synthesis of this compound from ddhC.
Experimental Protocol
Materials:
-
ddhC (commercially available)
-
Recombinant human Uridine-Cytidine Kinase 2 (UCK2)
-
Recombinant human Cytidylate Kinase 1 (CMPK1)
-
Recombinant human Nucleoside-Diphosphate Kinase (NDK)
-
Adenosine 5′-triphosphate (ATP)
-
Reaction Buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Anion exchange chromatography column
-
HPLC system for purification and analysis
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine ddhC, ATP, and the three enzymes (UCK2, CMPK1, and NDK) in the reaction buffer. A typical reaction mixture may contain 10 mg of ddhC.
-
Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored over time using LC-MS to observe the conversion of ddhC to ddhCMP, ddhCDP, and finally this compound. For complete conversion to this compound, a reaction time of up to 360 minutes may be required.[3]
-
Enzyme Removal: After the reaction is complete, remove the enzymes from the reaction mixture. This can be achieved by methods such as ultrafiltration using a molecular weight cutoff filter (e.g., 10 kDa MWCO spin concentrator).[3]
-
Purification: Purify the this compound from the reaction mixture using anion exchange chromatography. A gradient of a high-salt buffer (e.g., ammonium bicarbonate) is typically used to elute the nucleotides. ddhCMP, ddhCDP, and this compound will elute at different salt concentrations.[1][3]
-
Analysis and Quantification: Analyze the purified this compound for purity and concentration. This is typically done using reverse-phase HPLC and UV-Vis spectroscopy. The identity of the product can be confirmed by LC-MS.[1][3]
Data Presentation
| Parameter | Chemoenzymatic Synthesis | Reference |
| Starting Material | ddhC | [1][3] |
| Key Enzymes | UCK2, CMPK1, NDK | [1] |
| Phosphate Donor | ATP | [1] |
| Final Yield | ~78% | [1][3] |
| Purity | >98% | [1][3] |
| Scale | Milligram | [1][2][3] |
Chemical Synthesis of this compound from ddhC
This approach involves the chemical modification and phosphorylation of a protected ddhC derivative. It is a more complex but highly scalable method.
Experimental Workflow
The chemical synthesis involves several key stages, including protection of reactive groups, phosphorylation, and deprotection.
Figure 2. Key stages in the chemical synthesis of this compound.
Experimental Protocol
Materials:
-
4-N-benzoylcytidine
-
Protecting group reagents (e.g., tert-butyldimethylsilyl chloride - TBDMSCl)
-
Phosphorylating agents
-
1,1'-Carbonyldiimidazole (CDI)
-
Bis(tributylammonium) salt of pyrophosphate
-
Reverse-phase flash chromatography system
-
Deprotection reagents (e.g., Dowex resin)
Procedure:
-
Preparation of Protected ddhC: The synthesis begins with the preparation of a protected ddhC nucleoside from commercially available 4-N-benzoylcytidine.[7] A key intermediate is a 2'-O-TBDMS protected ddhC derivative.[7][8] This protecting group strategy is crucial for selective phosphorylation at the 5' position and also aids in purification.[7][9]
-
Monophosphorylation: The protected ddhC is first monophosphorylated at the 5'-hydroxyl group.
-
Triphosphorylation: The resulting 5'-monophosphate is then converted to the triphosphate. A common method involves activation of the monophosphate with CDI, followed by reaction with the bis(tributylammonium) salt of pyrophosphate.[7]
-
Purification of Protected this compound: The lipophilic TBDMS protecting group allows for the purification of the protected triphosphate by reverse-phase flash chromatography, which is a more scalable and straightforward method compared to ion-exchange chromatography.[7][8]
-
Deprotection: The final step is the removal of the protecting groups. The TBDMS group can be cleaved under mild conditions, for example, by treatment with Dowex resin in water, to yield the final this compound product.[7]
Data Presentation
| Parameter | Chemical Synthesis | Reference |
| Starting Material | 4-N-benzoylcytidine | [7][8] |
| Key Strategy | 2'-silyl ether protection | [9] |
| Overall Yield | 19% (8-step sequence) | [8] |
| Purity | High | [7] |
| Scale | Gram-scale | [7][9] |
Both the chemoenzymatic and chemical synthesis routes provide effective means to produce this compound from ddhC. The choice of method will depend on the required scale of production and the available laboratory infrastructure. The chemoenzymatic method is well-suited for smaller-scale synthesis for research purposes, offering high purity and a good yield with a simpler purification process.[1][3] The chemical synthesis, while more complex, is the preferred method for large-scale production necessary for extensive preclinical and potential clinical development of this compound-based antiviral therapeutics.[7][8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic Synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of the Antiviral Nucleotide Analogue this compound - ChemistryViews [chemistryviews.org]
- 9. Chemical Synthesis of the Antiviral Nucleotide Analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of ddHCTP in Viral Plaque Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-deoxy-3',4'-didehydro-CTP (ddHCTP) is a naturally occurring ribonucleotide with potent broad-spectrum antiviral activity.[1][2][3] Produced in mammalian cells by the interferon-inducible enzyme viperin, this compound acts as a chain terminator for viral RNA-dependent RNA polymerases (RdRp), effectively halting the replication of a range of RNA viruses.[1][2][3] Its efficacy has been demonstrated against several members of the Flaviviridae family, including Dengue virus (DENV), West Nile virus (WNV), and Zika virus (ZIKV), as well as SARS-CoV-2.[1][2] This document provides detailed application notes and protocols for evaluating the antiviral activity of this compound's precursor, 3'-deoxy-3',4'-didehydro-cytidine (ddhC), using a viral plaque reduction assay. Since this compound is not readily cell-permeable, studies have shown that its nucleoside form, ddhC, can be supplied exogenously to cell cultures, where it is then intracellularly phosphorylated to the active triphosphate form.
Mechanism of Action
This compound functions as a competitive inhibitor of the natural nucleotide cytidine triphosphate (CTP) during viral RNA synthesis. The viral RdRp incorporates this compound into the nascent RNA strand. Due to the absence of a 3'-hydroxyl group on the ribose sugar of this compound, the addition of the subsequent nucleotide is blocked, leading to the termination of RNA chain elongation and the cessation of viral genome replication.[1][2][3]
Data Presentation
The antiviral activity of ddhC, the precursor to this compound, is quantified by its ability to reduce the number of viral plaques. The following tables summarize the inhibitory concentrations (IC50) of this compound against viral RdRps and the reduction of Zika virus titers in cell culture upon treatment with ddhC.
| Virus Target | IC50 of this compound (µM) |
| Dengue Virus (DENV) RdRp | 60 ± 10 |
| West Nile Virus (WNV) RdRp | 70 ± 10 |
Table 1: Half-maximal inhibitory concentration (IC50) of this compound against flavivirus RNA-dependent RNA polymerases (RdRp) in vitro.
| Zika Virus Strain | ddhC Concentration (mM) | Time Post-Infection (hours) | Fold Reduction in Viral Titer |
| MR766 | 1 | 24 | ~200 |
| MR766 | 1 | 48 | ~50 |
| PRVABC59 | 1 | 24 | ~50 |
| PRVABC59 | 1 | 48 | ~20 |
| R103451 | 1 | 24 | ~100 |
| R103451 | 1 | 48 | ~30 |
Table 2: Reduction in Zika virus titers in Vero cells treated with ddhC. Data is presented as the fold reduction in plaque-forming units (PFU/mL) compared to untreated controls.
Experimental Protocols
A plaque reduction assay is the gold standard for assessing the antiviral efficacy of a compound in vitro.[4] The following protocols detail the necessary steps to determine the cytotoxicity of ddhC and its antiviral activity against susceptible viruses.
Protocol 1: Cytotoxicity Assay (MTT Method)
It is crucial to determine the concentration range at which ddhC is not toxic to the host cells to ensure that any observed reduction in viral plaques is due to specific antiviral activity and not cell death.
Materials:
-
Host cells (e.g., Vero cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
ddhC stock solution (in DMSO or other suitable solvent)
-
96-well flat-bottom microtiter plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of ddhC in cell culture medium. A typical starting concentration would be 1 mM. Include a "no drug" (medium only) control.
-
Treatment: Once cells are confluent, remove the existing medium and add 200 µL of the prepared ddhC dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that mirrors the duration of the plaque assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. The 50% cytotoxic concentration (CC50) is determined by plotting the viability against the drug concentration and using non-linear regression analysis.
Protocol 2: Viral Plaque Reduction Assay
This protocol is designed to quantify the antiviral activity of ddhC by measuring the reduction in the number of viral plaques.
Materials:
-
Host cells (e.g., Vero cells)
-
Susceptible virus stock (e.g., Zika virus)
-
Cell culture medium (DMEM with 2% FBS)
-
ddhC stock solution
-
Overlay medium (e.g., 1.2% Avicel or 0.8% methylcellulose in 2x MEM)
-
6-well or 12-well tissue culture plates
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Fixative solution (10% formalin in PBS)
-
PBS
Procedure:
-
Cell Seeding: Seed host cells into 6-well plates to form a confluent monolayer within 24 hours.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of ddhC in culture medium at concentrations below the determined CC50 value. Include a "no drug" virus control.
-
Prepare serial dilutions of the virus stock to determine the titer that produces a countable number of plaques (typically 50-100 plaques per well).
-
-
Infection:
-
Wash the cell monolayers twice with sterile PBS.
-
Infect the cells with the appropriate virus dilution (e.g., to yield 50-100 PFU/well) for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment and Overlay:
-
After the adsorption period, aspirate the virus inoculum.
-
Add the overlay medium containing the different concentrations of ddhC (or no drug for the virus control).
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 3-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixative solution for at least 30 minutes at room temperature.
-
Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and let them air dry. Plaques will appear as clear, unstained zones against a purple background of viable cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each ddhC concentration compared to the virus control (no drug).
-
The IC50 value, the concentration of ddhC that reduces the number of plaques by 50%, can be determined by plotting the percentage of plaque reduction against the drug concentration and using non-linear regression analysis.
-
Conclusion
The viral plaque reduction assay is a robust method for quantifying the antiviral activity of ddhC, the cell-permeable precursor of the potent viral RdRp inhibitor this compound. By following the detailed protocols outlined in these application notes, researchers can effectively evaluate the efficacy of this promising, naturally occurring antiviral compound against a variety of RNA viruses. The provided data and diagrams offer a comprehensive overview of its mechanism and application for professionals in virology and drug development.
References
Application Notes and Protocols for ddhCTP RNA-dependent RNA Polymerase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) is a potent nucleotide analog that functions as a chain terminator for viral RNA-dependent RNA polymerases (RdRp).[1] As an analog of the natural substrate cytidine triphosphate (CTP), this compound is incorporated into the nascent RNA strand by the viral RdRp. However, the absence of a 3'-hydroxyl group on the ribose sugar of this compound prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting RNA chain elongation and viral replication.[1] This document provides detailed application notes and protocols for performing in vitro RdRp inhibition assays using this compound.
Mechanism of Action
This compound is a competitive inhibitor of CTP, binding to the active site of the viral RdRp. Upon incorporation into the growing RNA chain, it acts as an obligate chain terminator. The lack of a 3'-OH group makes it impossible for the polymerase to catalyze the addition of the next nucleotide, leading to the premature termination of viral RNA synthesis.
Quantitative Data: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound against various viral RdRps. It is important to note that the IC50 value is dependent on the concentration of the competing natural substrate (CTP).
| Virus | Target Enzyme | IC50 of this compound (µM) | CTP Concentration (µM) |
| Dengue Virus (DV) | RdRp | 60 ± 10 | 0.1 |
| 120 ± 20 | 1 | ||
| 520 ± 90 | 10 | ||
| 3900 ± 700 | 100 | ||
| West Nile Virus (WNV) | RdRp | 20 ± 10 | 0.1 |
| 70 ± 10 | 1 | ||
| 300 ± 40 | 10 | ||
| 2700 ± 300 | 100 | ||
| Human Rhinovirus C (HRV-C) | RdRp | ~10,000 | 0.1 |
| ~20,000 | 1 |
Experimental Protocols
Two common methods for assessing RdRp inhibition are the fluorescence-based assay and the primer extension assay.
Fluorescence-Based RdRp Inhibition Assay
This high-throughput method measures the synthesis of double-stranded RNA (dsRNA) using a fluorescent dye that intercalates into the dsRNA product.
Experimental Workflow:
Materials and Reagents:
-
Purified viral RdRp enzyme
-
RNA template (e.g., poly(C) for a generic assay)
-
This compound and CTP stock solutions
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
RNase Inhibitor
-
EDTA solution (for reaction termination)
-
dsRNA-binding fluorescent dye (e.g., PicoGreen)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Protocol:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound and CTP in RNase-free water.
-
Assay Plate Preparation:
-
Add 2 µL of each this compound dilution to the appropriate wells of a 96-well plate.
-
For positive control wells (no inhibition), add 2 µL of RNase-free water.
-
For negative control wells (background), add 2 µL of RNase-free water.
-
-
Enzyme and Template Addition: Prepare a master mix containing the RdRp enzyme and RNA template in the reaction buffer. Add 18 µL of this master mix to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of CTP at the desired concentration. Add 5 µL of the CTP solution to all wells except the negative controls. For negative controls, add 5 µL of reaction buffer. The final reaction volume is 25 µL.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA to each well.
-
Detection:
-
Dilute the fluorescent dye in TE buffer according to the manufacturer's instructions.
-
Add 75 µL of the diluted dye to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 480 nm and emission at 520 nm).
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Primer Extension Assay
This gel-based assay directly visualizes the RNA products and the chain termination effect of this compound.
Materials and Reagents:
-
Purified viral RdRp enzyme
-
RNA template and a 5'-fluorescently labeled RNA primer
-
This compound and CTP stock solutions
-
Reaction Buffer (as above)
-
RNase Inhibitor
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Urea-PAGE gels (e.g., 15-20%)
-
TBE buffer (Tris-borate-EDTA)
-
Gel imaging system capable of detecting the fluorescent label
Protocol:
-
Prepare Primer/Template: Anneal the fluorescently labeled primer to the RNA template by heating to 95°C for 2 minutes and then slowly cooling to room temperature.
-
Reaction Setup: In separate tubes, combine the annealed primer/template, reaction buffer, RNase inhibitor, and varying concentrations of this compound.
-
Enzyme Addition: Add the RdRp enzyme to each tube.
-
Reaction Initiation: Initiate the reactions by adding a mixture of all four rNTPs (ATP, GTP, UTP, and the desired concentration of CTP).
-
Reaction Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reactions by adding an equal volume of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.
-
Gel Electrophoresis: Load the samples onto a denaturing urea-PAGE gel and run the gel until the dye front reaches the bottom.
-
Visualization: Visualize the RNA products using a gel imaging system. The presence of shorter RNA fragments in the lanes with this compound indicates chain termination. The intensity of the full-length product will decrease with increasing this compound concentration.
-
Data Analysis: Quantify the band intensities to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the inhibitory effects of this compound on viral RNA-dependent RNA polymerases. The choice of assay will depend on the specific research needs, with the fluorescence-based assay being suitable for high-throughput screening and the primer extension assay providing direct visual evidence of chain termination. Accurate determination of IC50 values requires careful control of experimental conditions, particularly the concentration of the competing natural substrate, CTP. These methods are valuable tools in the development of novel antiviral therapeutics targeting viral replication.
References
Application Notes and Protocols for Measuring ddhCTP Concentration in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) is an antiviral nucleotide produced by the interferon-inducible enzyme viperin. It functions as a chain terminator for viral RNA-dependent RNA polymerases, thereby inhibiting the replication of a broad range of viruses. The precursor molecule, 3'-deoxy-3',4'-didehydro-cytidine (ddhC), is detectable in serum and serves as an accurate biomarker for acute viral infections, including COVID-19.[1][2][3] Given its role in the innate immune response and as a potential biomarker, accurate quantification of this compound concentration in cell lysates is critical for virology research, immunology studies, and the development of antiviral therapeutics.
This document provides detailed protocols for the quantification of this compound in cell lysates, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for this application.[4][5]
Signaling Pathway of this compound Synthesis
The synthesis of this compound is initiated as part of the innate immune response to viral infections. The process is primarily mediated by two interferon-inducible enzymes: viperin (also known as RSAD2) and CMPK2. Viperin catalyzes the conversion of CTP to this compound. The expression of both viperin and CMPK2 is highly correlated with the abundance of ddhC, the dephosphorylated form of this compound.[1][2]
Caption: Intracellular synthesis pathway of the antiviral nucleotide this compound.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the cell type and the presence of viral infection. The following table summarizes representative quantitative data from published studies.
| Cell Line | Treatment Condition | This compound Concentration (nmol per 5x10^6 cells) | Reference |
| HUH7 | DMSO (Control) | < 0.01 (or below limit of quantitation) | [6] |
| HUH7 | 100 µM ddhC (precursor) for 24 hours | ~0.15 | [6] |
| HUH7 | 100 µM Prodrug 1 for 24 hours | ~0.25 | [6] |
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Lysates using LC-MS/MS
This protocol outlines the steps for sample preparation and analysis of this compound from cell lysates via Liquid Chromatography-Tandem Mass Spectrometry.
Materials:
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., M-PER or T-PER, as RIPA buffer interferes with A280 readings)[7]
-
Protease and phosphatase inhibitors
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography system coupled with a tandem mass spectrometer
-
C18 reverse-phase HPLC column
-
Solvent A: 100 mM aqueous KH2PO4 (pH 6)
-
Solvent B: Acetonitrile (MeCN)
-
This compound synthetic standards
Experimental Workflow Diagram:
Caption: Workflow for this compound quantification by LC-MS/MS.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Treat cells with experimental compounds (e.g., viral infection, drug candidates) for the desired time. Include untreated or vehicle-treated (e.g., DMSO) controls.
-
-
Cell Harvesting and Washing:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest cells using a cell scraper in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Carefully aspirate and discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a compatible method (e.g., BCA assay). This is crucial for normalizing the this compound amount to the total protein content. Direct UV280 measurement can be used if non-interfering lysis buffers like M-PER or T-PER are employed.[7]
-
-
Lysate Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Carefully transfer the clear supernatant to a new pre-chilled tube. This is the sample for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system.
-
Use a two-solvent system for elution: Solvent A (100 mM aqueous KH2PO4, pH 6) and Solvent B (Acetonitrile).[6]
-
Establish a gradient for separation. An example gradient is:
-
0-5 min: 99% A, 1% B
-
5-20 min: Linear gradient to 20% A, 80% B[6]
-
-
Set the flow rate to 1.0 mL/min.[6]
-
The mass spectrometer should be operated in a mode suitable for detecting this compound, typically involving multiple reaction monitoring (MRM) for quantitative analysis. Specific mass transitions for this compound will need to be determined.
-
-
Data Analysis:
-
Generate a standard curve by running known concentrations of synthetic this compound standards.
-
Integrate the peak areas corresponding to this compound in the experimental samples.
-
Calculate the concentration of this compound in the cell lysates by comparing their peak areas to the standard curve.[6]
-
Normalize the this compound concentration to the total protein concentration or cell number of the lysate.
-
Protocol 2: Enzyme-Coupled Assay for Triphosphohydrolase Activity (SAMHD1)
While the primary focus is on this compound quantification, it is relevant to include a protocol for measuring the activity of enzymes that regulate dNTP pools, such as SAMHD1. This is a continuous, enzyme-coupled spectrophotometric assay.[8][9][10]
Principle:
SAMHD1 hydrolyzes dNTPs (including this compound if it is a substrate) to a deoxynucleoside and inorganic triphosphate (PPPi). The PPPi is then converted to inorganic phosphate (Pi) by phosphatases. The released Pi is detected by a reaction involving 7-methyl-6-thioguanosine and purine nucleoside phosphorylase, leading to a spectrophotometrically measurable signal.[9]
Materials:
-
Purified SAMHD1 enzyme
-
Reaction buffer (specific to SAMHD1 activity)
-
dNTP substrate (e.g., dGTP for activation, and the dNTP to be tested as a substrate)
-
Coupling enzymes: two phosphatases, purine nucleoside phosphorylase
-
7-methyl-6-thioguanosine (MESG)
-
Spectrophotometer (plate reader)
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing the reaction buffer, coupling enzymes, and MESG.
-
Add the SAMHD1 enzyme.
-
Add the allosteric activator (e.g., dGTP) and the dNTP substrate.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature.
-
Monitor the change in absorbance at the wavelength specific for the MESG reaction product.
-
The rate of change in absorbance is proportional to the rate of PPPi production, and thus to the triphosphohydrolase activity of SAMHD1.
-
-
Data Analysis:
References
- 1. Antiviral metabolite 3′-deoxy-3′,4′-didehydro-cytidine is detectable in serum and identifies acute viral infections including COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. A Chemical Strategy for Intracellular Arming of an Endogenous Broad-Spectrum Antiviral Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. implen.de [implen.de]
- 8. A Continuous Enzyme-Coupled Assay for Triphosphohydrolase Activity of HIV-1 Restriction Factor SAMHD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous assay for the dNTP triphosphohydrolase of activated SAMHD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ddhCTP: Stability and Proper Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) is a potent antiviral nucleotide produced by the interferon-inducible enzyme viperin. It acts as a chain terminator for viral RNA-dependent RNA polymerases, thereby inhibiting the replication of a broad spectrum of viruses. Given its therapeutic potential, understanding the stability of this compound and adhering to proper storage and handling procedures are critical for ensuring its efficacy and obtaining reliable and reproducible results in research and drug development settings.
These application notes provide a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed protocols for its handling and stability assessment.
Chemical Properties and Stability Profile
This compound is susceptible to degradation, primarily through hydrolysis of its triphosphate chain and potential modifications to the cytidine base. The stability of nucleotide triphosphates is influenced by factors such as temperature, pH, and the presence of enzymes like phosphatases.
Based on available data for this compound and related compounds, the following stability characteristics have been noted:
-
Temperature: this compound is unstable at elevated temperatures. Stock solutions are best stored at low temperatures (-20°C or -80°C) to minimize degradation.[1][2] One study on a related compound, D4T-TP, demonstrated its instability at 37°C and neutral pH.
-
pH: The nucleoside precursor of this compound, 2',3'-didehydro-2',3'-dideoxycytidine (ddhC), exhibits pH-dependent stability, with rapid degradation under acidic conditions and greater stability in basic conditions. While specific studies on the pH stability of this compound are not extensively available, it is advisable to maintain solutions at a neutral to slightly basic pH to ensure stability.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate the degradation of nucleotide triphosphates. It is highly recommended to aliquot this compound solutions into single-use volumes to avoid multiple freeze-thaw cycles.[1][2]
-
Enzymatic Degradation: Contamination with nucleases or phosphatases can lead to rapid degradation of this compound. Use of nuclease-free water and reagents, as well as sterile handling techniques, is crucial.
Quantitative Data Summary
While specific quantitative kinetic data for this compound degradation is limited in publicly available literature, the following tables summarize the recommended storage and handling conditions based on empirical evidence from product data sheets and related studies. Researchers are encouraged to perform their own stability studies for specific experimental conditions.
Table 1: Recommended Storage Conditions for this compound
| Storage Form | Temperature | Duration | Notes |
| Stock Solution | -20°C or below | Several months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][2] |
| -80°C | Long-term (≥ 2 years for similar compounds) | Ideal for long-term storage. Aliquot for single use.[1][2] | |
| Working Dilutions | Prepared fresh | Immediate use | Prepare in the experimental buffer just before the assay.[1][2] |
| Shipping | Blue ice or Room Temperature | Per manufacturer | Check product-specific shipping information.[1] |
Table 2: Factors Influencing this compound Stability
| Factor | Condition to Avoid | Recommended Practice | Rationale |
| Temperature | Elevated temperatures (e.g., 37°C), room temperature for extended periods | Store at ≤ -20°C. Thaw on ice. | Minimizes chemical hydrolysis of the triphosphate chain. |
| pH | Acidic conditions (pH < 7) | Maintain in a neutral to slightly basic buffer. | The related nucleoside shows rapid degradation in acidic environments. |
| Freeze-Thaw Cycles | Repeated cycles | Aliquot stock solutions into single-use volumes. | Physical stress from freezing and thawing can lead to degradation. |
| Enzymatic Activity | Contamination with nucleases/phosphatases | Use nuclease-free reagents and sterile techniques. | Prevents enzymatic cleavage of the phosphate groups. |
| Light Exposure | Prolonged exposure to light | Store in the dark or in amber tubes. | Minimizes potential photodegradation.[1][2] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Solutions
This protocol outlines the recommended procedure for preparing and handling this compound solutions to maintain their integrity.
Materials:
-
This compound (lyophilized powder or stock solution)
-
Nuclease-free water or appropriate experimental buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0)
-
Sterile, nuclease-free polypropylene tubes
-
Calibrated micropipettes with sterile, nuclease-free tips
Procedure:
-
Reconstitution (if using lyophilized powder): a. Briefly centrifuge the vial to collect the powder at the bottom. b. Resuspend the powder in the desired volume of nuclease-free water or buffer to achieve the target stock concentration (e.g., 100 mM).[1][2] c. Gently vortex or pipet up and down to ensure complete dissolution. If solubility is an issue, warming the tube briefly to 37°C and sonicating may help.[1]
-
Aliquoting: a. Immediately after reconstitution or thawing a larger stock, aliquot the this compound solution into single-use volumes in sterile, nuclease-free tubes. The aliquot volume should be appropriate for a single experiment to avoid waste and repeated freeze-thaw cycles. b. Clearly label each aliquot with the compound name, concentration, and date.
-
Storage: a. For short-term storage (up to several months), store the aliquots at -20°C.[1][2] b. For long-term storage, it is recommended to store the aliquots at -80°C.[1][2] c. Always protect the solutions from light by storing them in a dark freezer or using amber tubes.[1][2]
-
Preparation of Working Solutions: a. When needed for an experiment, thaw a single aliquot on ice. b. Dilute the this compound stock solution to the final working concentration using the appropriate pre-chilled experimental buffer. c. Prepare the working solution immediately before use and keep it on ice until it is added to the reaction mixture.[1][2]
Protocol 2: Assessment of this compound Stability by HPLC (Forced Degradation Study)
This protocol provides a framework for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. The degradation can be monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution
-
Buffers at different pH values (e.g., pH 4, 7, 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature-controlled incubators/water baths
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and UV detector
-
Mobile phase (e.g., a gradient of an ion-pair reagent like triethylammonium acetate (TEAA) in an aqueous buffer and an organic solvent like acetonitrile)
Procedure:
-
Sample Preparation for Stress Conditions: a. Acidic/Basic Hydrolysis: Dilute the this compound stock solution in buffers of varying pH (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis. b. Oxidative Degradation: Dilute the this compound stock solution in a solution of hydrogen peroxide (e.g., 3%). c. Thermal Degradation: Aliquot the this compound solution in a neutral pH buffer and expose to different temperatures (e.g., 4°C, 25°C, 37°C, 60°C). d. Freeze-Thaw Stability: Subject aliquots of the this compound solution to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C followed by thawing at room temperature or on ice).
-
Time-Point Analysis: a. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each stress condition. b. If necessary, neutralize the acidic and basic samples and quench the oxidative reaction. c. Immediately analyze the samples by HPLC or store them at -80°C until analysis.
-
HPLC Analysis: a. Set up the HPLC system with a suitable reverse-phase column. b. Use a mobile phase gradient that can effectively separate this compound from its potential degradation products (e.g., ddhCDP, ddhCMP, ddhC). A common approach for nucleotides is ion-pair reverse-phase chromatography. c. Monitor the elution profile using a UV detector at a wavelength where cytidine and its derivatives have maximum absorbance (around 270-280 nm). d. Inject the samples from the different stress conditions and time points.
-
Data Analysis: a. Identify the peak corresponding to intact this compound based on its retention time, which can be confirmed by running a standard. b. Quantify the peak area of this compound at each time point for each condition. c. Calculate the percentage of this compound remaining relative to the time zero (T=0) sample. d. Plot the percentage of remaining this compound against time for each stress condition to determine the degradation kinetics.
Visualizations
Caption: Mechanism of this compound-mediated antiviral activity.
Caption: Workflow for assessing this compound stability.
References
Quality Control of Synthetic 2',3'-Didehydro-2',3'-dideoxycytidine Triphosphate (ddhCTP) using LC-MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quality control of synthetically produced 2',3'-didehydro-2',3'-dideoxycytidine triphosphate (ddhCTP), a potent antiviral agent. Leveraging the precision and sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS), the described protocols facilitate the accurate identification, quantification, and purity assessment of this compound, ensuring its suitability for research and preclinical development. Detailed methodologies for sample preparation, LC-MS analysis, and data interpretation are presented, alongside a discussion of potential impurities and a protocol for forced degradation studies to establish a stability-indicating method.
Introduction
2',3'-Didehydro-2',3'-dideoxycytidine triphosphate (this compound) is a nucleoside triphosphate analog with significant antiviral activity. It functions as a chain terminator for viral RNA-dependent RNA polymerases, thereby inhibiting viral replication.[1][2] The growing interest in this compound as a therapeutic candidate necessitates robust analytical methods for its quality control. Purity and impurity profiling are critical quality attributes that can significantly impact its biological activity and safety.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of nucleoside analogs due to its high sensitivity, selectivity, and ability to provide structural information. This application note details an LC-MS method for the comprehensive quality control of synthetic this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
ddhCDP and ddhCMP reference standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
Sample Preparation
-
Standard Solutions: Prepare stock solutions of this compound, ddhCDP, and ddhCMP reference standards in LC-MS grade water at a concentration of 1 mg/mL. Serially dilute the stock solutions to prepare calibration standards and quality control samples at appropriate concentrations.
-
Synthetic this compound Samples: Accurately weigh and dissolve the synthetic this compound sample in LC-MS grade water to a final concentration of 1 mg/mL. Further dilute as necessary to fall within the calibration range.
LC-MS/MS Method for Quantification and Impurity Profiling
A reverse-phase LC-MS/MS method is recommended for the analysis of this compound and its related impurities.
| Parameter | Recommendation |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5.0 µm particle size)[3] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water[3] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[3] |
| Gradient | 10% B for 2 min, linear gradient to 80% B over 22 min, then to 95% B over 2 min, hold at 95% B for 4 min[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25 °C |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| UV Detection | 260 nm[1][4] |
Mass Spectrometry Parameters (Negative Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 464.1[1][4] | [Proposed] 384.1 (loss of HPO₃), 159.0 ([P₃O₉]³⁻) | To be optimized |
| ddhCDP | 384.1[1][4] | [Proposed] 304.1 (loss of HPO₃) | [Proposed] To be optimized |
| ddhCMP | 304.0[1][5] | [Proposed] 97.0 ([H₂PO₄]⁻) | [Proposed] To be optimized |
Forced Degradation Studies
To establish a stability-indicating method, forced degradation studies should be performed on the this compound bulk drug substance.
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 60 °C for 48 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the developed LC-MS method to identify and quantify any degradation products.
Data Presentation and Interpretation
Purity and Impurity Profile
The purity of synthetic this compound should be determined by calculating the peak area percentage of the main this compound peak relative to the total peak area of all observed components in the chromatogram.
Table 1: Representative Purity and Impurity Profile of Synthetic this compound
| Compound | Retention Time (min) | Area % | Identification |
| ddhCMP | To be determined | < 0.5 | Process-related impurity |
| ddhCDP | To be determined | < 1.0 | Process-related impurity |
| This compound | To be determined | > 98.0 | Active Pharmaceutical Ingredient |
| Unconverted CTP | To be determined | < 0.5 | Process-related impurity (chemoenzymatic synthesis)[1] |
| Other Impurities | Various | < 0.1 each | Process/degradation related |
Stability Data
Summarize the results of the forced degradation studies in a table to demonstrate the stability-indicating nature of the analytical method.
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation of this compound | Major Degradation Products (Area %) |
| 0.1 M HCl, 60°C, 24h | To be determined | To be determined |
| 0.1 M NaOH, 60°C, 24h | To be determined | To be determined |
| 3% H₂O₂, RT, 24h | To be determined | To be determined |
| Heat (60°C), 48h | To be determined | To be determined |
| UV Light (254 nm), 24h | To be determined | To be determined |
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the overall workflow for the quality control of synthetic this compound.
Caption: Experimental workflow for this compound quality control.
Mechanism of Action of this compound
This compound acts as a chain terminator for viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.
Caption: Mechanism of this compound-mediated chain termination.
Logical Relationship in Quality Control
The quality control process for this compound follows a logical progression from synthesis to final product release.
Caption: Decision-making flowchart for this compound quality control.
Conclusion
The LC-MS method detailed in this application note provides a robust and reliable approach for the quality control of synthetic this compound. By accurately determining the purity and impurity profile, researchers and drug developers can ensure the quality and consistency of this compound batches, which is paramount for obtaining reliable results in preclinical studies and for the advancement of this promising antiviral candidate. The provided protocols and diagrams serve as a valuable resource for laboratories involved in the synthesis and analysis of this compound and other nucleoside analogs.
References
- 1. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medrxiv.org [medrxiv.org]
- 5. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ddhCTP Instability In Vitro
Welcome to the technical support center for 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of working with this compound in a laboratory setting. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution has been stored for a while. How can I be sure it is still intact?
A1: Proper storage is crucial for this compound stability. For long-term storage, this compound should be kept at -20°C or -80°C.[1] It is also recommended to aliquot the stock solution upon arrival to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
Troubleshooting Steps:
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Visual Inspection: While not definitive, check for any visual changes in the solution, such as precipitation or color change.
-
Functional Assay: The most reliable method is to test the this compound in a well-established functional assay where its activity is known, such as an RNA-dependent RNA polymerase (RdRp) inhibition assay. A significant decrease in activity compared to a fresh stock would indicate degradation.
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Analytical Chemistry: For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the purity of the this compound solution.[3][4] The appearance of new peaks corresponding to ddhCDP, ddhCMP, or other degradation products would confirm instability.
Q2: I am observing lower than expected activity of this compound in my RdRp assay. What could be the cause?
A2: Reduced activity in an RdRp assay can stem from several factors related to this compound instability or the assay conditions themselves.
Troubleshooting Steps:
-
Fresh Working Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use.[2]
-
Buffer Components: Evaluate the components of your reaction buffer.
-
Divalent Cations: While essential for polymerase activity, high concentrations of divalent cations like Mg²⁺ or Mn²⁺ could potentially affect the stability of the triphosphate chain of this compound over long incubation times. Consider optimizing the cation concentration.
-
pH: The optimal pH for most polymerase assays is between 7.0 and 8.5. Extreme pH values can lead to the hydrolysis of the triphosphate chain. Ensure your buffer is maintained at an appropriate pH.
-
-
Incubation Time and Temperature: Prolonged incubation at elevated temperatures (e.g., 37°C) can contribute to the degradation of this compound. If possible, minimize incubation times or run a time-course experiment to assess the stability of this compound under your specific assay conditions.
-
Contaminating Enzymes: Ensure that your reaction components, particularly the polymerase preparation, are free from any contaminating nucleotidases or phosphatases that could degrade this compound.
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Purity of this compound: If you are using enzymatically synthesized this compound, be aware that it may contain residual CTP, which will compete with this compound in the polymerase reaction and may lead to an underestimation of its inhibitory activity.[5] Purification of this compound is crucial to remove unconverted CTP.[6]
Q3: I suspect my this compound is degrading. What are the likely degradation products?
A3: The most probable degradation pathway for this compound in vitro is the sequential hydrolysis of the triphosphate chain. This would result in the formation of 3'-deoxy-3',4'-didehydro-cytidine diphosphate (ddhCDP), followed by 3'-deoxy-3',4'-didehydro-cytidine monophosphate (ddhCMP), and finally the nucleoside 3'-deoxy-3',4'-didehydro-cytidine (ddhC).
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Type | Temperature | Recommendations |
| Long-term | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Short-term (Working Solution) | 4°C or on ice | Prepare fresh and use immediately. Avoid prolonged storage. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions (e.g., in a particular buffer at a certain temperature).
Objective: To quantify the degradation of this compound over time.
Materials:
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This compound stock solution
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Experimental buffer of interest
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HPLC system with a suitable reverse-phase column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile in a buffered aqueous solution)
-
This compound, ddhCDP, and ddhCMP standards (if available)
Methodology:
-
Prepare a working solution of this compound in the experimental buffer to the desired final concentration.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial purity.
-
Incubate the remaining this compound solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Monitor the chromatograms for a decrease in the area of the this compound peak and the appearance of new peaks corresponding to degradation products.
-
If standards are available, confirm the identity of the degradation product peaks by comparing their retention times.
-
Quantify the percentage of remaining this compound at each time point by comparing the peak area to the t=0 sample.
Visualizations
Caption: A simplified diagram illustrating the potential hydrolytic degradation pathway of this compound.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing CTP Contamination in ddhCTP Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Cytidine Triphosphate (CTP) contamination during the synthesis of 3′-deoxy-3′,4′-didehydro-cytidine triphosphate (ddhCTP).
Troubleshooting Guides
This section addresses specific issues that may arise during this compound synthesis, leading to CTP contamination.
Scenario 1: High CTP contamination in this compound produced by viperin-based enzymatic synthesis.
-
Problem: The direct enzymatic conversion of CTP to this compound using recombinant viperin often results in incomplete conversion, leaving a significant amount of unreacted CTP in the final product.[1][2][3][4][5][6][7]
-
Troubleshooting Steps:
-
Optimize Reaction Time: Increase the reaction incubation time to allow for maximum conversion of CTP to this compound. For instance, extending the reaction to 360 minutes can lead to the consumption of all starting material.[1]
-
Enzyme Concentration: Ensure the optimal concentration of viperin is used. Insufficient enzyme can lead to a lower conversion rate.
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Purification Strategy: Employ robust purification methods post-reaction. Anion exchange chromatography is effective in separating this compound from CTP and other reaction components like ddhCMP and ddhCDP.[1][2] High-performance liquid chromatography (HPLC) can also be used for purification and analysis.[1][2]
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Consider an Alternative Synthesis Route: If high purity is critical and difficult to achieve with direct enzymatic conversion, consider a chemoenzymatic or fully chemical synthesis approach.
-
Scenario 2: CTP contamination persists even after purification.
-
Problem: Standard purification methods may not be sufficient to completely remove CTP from the this compound preparation, especially if the initial CTP concentration is very high.
-
Troubleshooting Steps:
-
Refine Purification Protocol:
-
Gradient Optimization (Anion Exchange): Adjust the salt gradient (e.g., TEAB) during anion exchange chromatography to improve the resolution between this compound and CTP peaks.
-
Column Choice (HPLC): Select an appropriate HPLC column and optimize the mobile phase to enhance the separation of the two nucleotides.
-
-
Purity Analysis: Utilize sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LCMS) to accurately quantify the level of CTP contamination.[1][5]
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Iterative Purification: If necessary, perform a second round of purification on the enriched this compound fraction.
-
Frequently Asked Questions (FAQs)
Q1: What are the main sources of CTP contamination in this compound synthesis?
A1: The primary source of CTP contamination arises from the incomplete enzymatic conversion of CTP to this compound when using recombinant viperin.[1][2][3][4][5][6][7] This is a common issue with this synthesis method, as separating the structurally similar product from the starting material can be challenging.
Q2: How can I synthesize highly pure this compound, free from CTP contamination?
A2: To obtain highly pure this compound, two primary methods are recommended:
-
Chemoenzymatic Synthesis: This method starts with commercially available 3′-deoxy-3′,4′-didehydro-cytidine (ddhC) and uses a series of enzymatic phosphorylation steps to generate this compound.[1][2][4][5] This approach avoids starting with CTP, thereby eliminating it as a potential contaminant.
-
Chemical Synthesis: A robust and scalable chemical synthesis route can produce this compound with high purity.[8][9][10] This method provides an alternative to enzymatic synthesis and can be advantageous for producing larger quantities of this compound.
Q3: What analytical methods are suitable for detecting and quantifying CTP contamination in my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are the most effective methods for detecting and quantifying CTP contamination.[1][5] HPLC allows for the separation and quantification of this compound and CTP based on their retention times, while LCMS provides additional confirmation through mass-to-charge ratio analysis.
Q4: Can CTP contamination affect the results of my experiments with this compound?
A4: Yes, CTP contamination can significantly impact experimental outcomes. For example, some DNA and RNA polymerases may not be able to differentiate between this compound and CTP, leading to inaccurate results in polymerase activity assays.[1][5] Therefore, using highly pure this compound is crucial for obtaining reliable and reproducible data.
Q5: Are there any other contaminants I should be aware of during this compound synthesis?
A5: In viperin-based enzymatic synthesis that uses dithionite as a reducing agent, dithionite contamination in the final this compound product has been reported.[1][5] This contaminant was found to be an inhibitor of NAD+-dependent enzymes and could lead to misleading results in enzymatic assays.[1][5]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Material | Key Advantage | Reported Purity | Scale | Reference |
| Viperin-based Enzymatic | CTP | Direct conversion | Variable, often with CTP contamination | Lab-scale | [1][5] |
| Chemoenzymatic | ddhC | High purity, avoids CTP starting material | >98% | Milligram | [1][5] |
| Chemical Synthesis | 4-N-benzoylcytidine | Scalable, high purity | High | Gram | [8][9] |
Table 2: Purity and Yield of Chemoenzymatic this compound Synthesis
| Product | Starting Material | Yield | Purity (by HPLC) | Reference |
| This compound | 10 mg of ddhC | ~78% | >98% | [1][5] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound from ddhC
This protocol describes the sequential enzymatic phosphorylation of ddhC to this compound.
-
Monophosphorylation:
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React commercially available ddhC with Uridine-Cytidine Kinase 2 (UCK2) in the presence of ATP to produce ddhCMP.
-
-
Diphosphorylation:
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Add Cytidylate Kinase (CMPK1) to the reaction mixture containing ddhCMP and ATP to generate ddhCDP.
-
-
Triphosphorylation:
-
Introduce Nucleoside Diphosphate Kinase (NDK) to the reaction with ddhCDP and ATP to synthesize the final product, this compound.
-
-
Purification:
-
Purify the final reaction mixture using anion exchange chromatography to separate this compound from ddhCMP, ddhCDP, and other reaction components.
-
Protocol 2: Analysis of CTP Contamination by HPLC
-
Sample Preparation: Dilute the synthesized this compound sample in a suitable buffer.
-
HPLC System: Use a reverse-phase C18 column or an anion exchange column.
-
Mobile Phase: Employ a gradient of a suitable buffer system (e.g., triethylammonium bicarbonate) to separate this compound and CTP.
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Detection: Monitor the elution profile using a UV detector at 260 nm or 275 nm.[1][2]
-
Quantification: Determine the concentration of CTP and this compound by comparing the peak areas to a standard curve of known concentrations.
Visualizations
Caption: Workflow for chemoenzymatic synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing high CTP contamination.
References
- 1. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic Synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of the Antiviral Nucleotide Analogue this compound - ChemistryViews [chemistryviews.org]
- 10. Item - Chemical Synthesis of the Antiviral Nucleotide Analogue this compound - American Chemical Society - Figshare [acs.figshare.com]
avoiding dithionite interference in ddhCTP experiments
J Membr Biol. 2022 Feb;255(1):123-127. doi: 10.1007/s00232-021-00199-6. Epub 2021 Oct 25. ... (2021-10-25) Abstract. Determining the topology of membrane-inserted proteins and peptides often relies upon indirect fluorescent measurements. One such technique uses NBD, an environmentally sensitive fluorophore that can be covalently linked to proteins. Relative to a hydrophilic environment, NBD in a hydrophobic environment shows an increase in emission intensity and a shift to shorter wavelengths. To gain further insight, NBD fluorescence can be chemically quenched using dithionite. ... (2021-10-25) Here, we report control experiments in which LUV were directly labeled with NBD-PE to assess dithionite quenching in acidic conditions. Results showed that at acidic pH, dithionite moved more freely across the bilayer to quench the inner leaflet. For the buffer conditions used, dithionite exhibited a sharp change in behavior between pH 5.5 and 6.0. Therefore, in acidic conditions, dithionite could not differentiate in which leaflet the NBD resided. Keywords: Acid-induced protein-lipid interactions; Fluorescence; Membrane protein insertion; NBD probe. ... (2021-10-25) As dithionite is an anion, it is only expected to penetrate the outer leaflet interfacial region and should be excluded from the hydrocarbon core, the inner leaflet, and the lumen of LUV. This assumption holds at neutral pH, where a large number of NBD/dithionite experiments are carried out. ... (2021-10-25) A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins. 1
[2] Dithionite-mediated radical cyclization of 1,6-dienes with perfluoroalkyl iodides - ScienceDirect (2015-02-01) In addition, dithionite is a cheap, easy to handle, and environmentally benign industrial chemical. The radical reaction of perfluoroalkyl iodides with alkenes initiated by dithionite was first reported by Huang et al. in 1980s. 11. Since then, dithionite has been widely used as a radical initiator to promote the perfluoroalkylation of alkenes, alkynes, and arenes. 12. However, to the best of our knowledge, the radical cascade cyclization reaction initiated by dithionite has not been reported. Herein, we wish to report a dithionite-mediated radical cascade cyclization of 1,6-dienes with perfluoroalkyl iodides for the synthesis of bis(perfluoroalkylated) cyclopentanes. ... (2015-02-01) A number of methods have been developed for the generation of perfluoroalkyl radicals from perfluoroalkyl iodides, such as thermolysis, photolysis, radiolysis, and transition metal-mediated or radical initiator-induced single electron transfer. 10. Among them, sodium dithionite (Na2S2O4) is an efficient radical initiator. In addition, dithionite is a cheap, easy to handle, and environmentally benign industrial chemical. The radical reaction of perfluoroalkyl iodides with alkenes initiated by dithionite was first reported by Huang et al. in 1980s. 11. Since then, dithionite has been widely used as a radical initiator to promote the perfluoroalkylation of alkenes, alkynes, and arenes. 12. ... (2015-02-01) ... The reaction was initiated by the addition of the perfluoroalkyl radical to one of the double bonds of 1,6-diene 1 to give a radical intermediate A, which underwent a 5-exo-trig cyclization to afford a five-membered radical intermediate B. Then, the intermediate B was trapped by another molecule of perfluoroalkyl iodide to give the final product 2 and regenerate the perfluoroalkyl radical to continue the radical chain reaction. In this reaction, sodium dithionite was used as a radical initiator and bicarbonate was used as a base. It is well known that sodium dithionite can decompose to sulfur dioxide anion radical (SO2−), which is a reactive radical species and can initiate the radical reaction. 13. ... (2015-02-01) The reaction was initiated by the addition of the perfluoroalkyl radical to one of the double bonds of 1,6-diene 1 to give a radical intermediate A, which underwent a 5-exo-trig cyclization to afford a five-membered radical intermediate B. Then, the intermediate B was trapped by another molecule of perfluoroalkyl iodide to give the final product 2 and regenerate the perfluoroalkyl radical to continue the radical chain reaction. In this reaction, sodium dithionite was used as a radical initiator and bicarbonate was used as a base. It is well known that sodium dithionite can decompose to sulfur dioxide anion radical (SO2−), which is a reactive radical species and can initiate the radical reaction. ... (2015-02-01) The reaction was initiated by the addition of the perfluoroalkyl radical to one of the double bonds of 1,6-diene 1 to give a radical intermediate A, which underwent a 5-exo-trig cyclization to afford a five-membered radical intermediate B. Then, the intermediate B was trapped by another molecule of perfluoroalkyl iodide to give the final product 2 and regenerate the perfluoroalkyl radical to continue the radical chain reaction. In this reaction, sodium dithionite was used as a radical initiator and bicarbonate was used as a base. 3 Technical Support Center: Dithionite Interference in ddhCTP Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with dithionite interference in experiments involving 3′-deoxy-3′,4′-didehydro-cytidine triphosphate (this compound).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dithionite interference in this compound-related assays?
Q2: Can dithionite interfere with other types of assays besides those involving NAD+?
A2: Yes, dithionite can interfere with various biochemical and analytical assays. As a potent reducing agent, it can interact with and reduce other molecules in the reaction mixture, potentially altering their properties and affecting assay readouts.[6][7] For instance, it can quench fluorescence in certain assays and its decomposition products can interfere with spectroscopic measurements.[8][1][9]
Q3: How can I determine if dithionite is interfering with my experiment?
A3: A key diagnostic experiment is to run a control with dithionite alone (at the same concentration present in your this compound preparation) and compare it to the results obtained with your this compound sample and a negative control without either.[4][5] If the dithionite-only control shows a similar effect to your this compound sample, it strongly suggests dithionite interference.[4][5]
Q4: Are there alternative reducing agents I can use to avoid this issue?
A4: Yes, several alternative reducing agents can be considered, depending on the specific requirements of your experiment. Common alternatives include Dithiothreitol (DTT), L-Cysteine-HCl, and ascorbic acid.[7][10] The choice of an alternative should be based on factors like the required redox potential, pH of the reaction, and compatibility with other assay components.[7]
Troubleshooting Guides
Problem: Apparent inhibition of an NAD+-dependent enzyme by this compound.
Possible Cause: Residual sodium dithionite from the enzymatic synthesis of this compound is reducing NAD+, giving the false appearance of enzyme inhibition.[4][5]
Troubleshooting Steps:
-
Run control experiments:
-
Assay the NAD+-dependent enzyme in the presence of purified this compound (if available).
-
Assay the enzyme in the presence of sodium dithionite alone, at a concentration equivalent to that in the this compound preparation.[4][5]
-
Compare the results to the assay with the original this compound preparation and a baseline with no added this compound or dithionite.
-
-
Purify the this compound sample: If control experiments confirm dithionite interference, it is crucial to remove the dithionite from your this compound sample. This can be achieved through methods like size-exclusion chromatography or dialysis, which separate the small molecule dithionite from the larger this compound.
-
Use an alternative this compound synthesis method: Consider a chemoenzymatic synthesis approach that does not involve dithionite in the final steps, or a method that includes a robust purification protocol to remove all traces of the reducing agent.[4]
Problem: Inconsistent or unexpected results in fluorescence-based assays.
Possible Cause: Dithionite can act as a quencher for certain fluorophores.[8][9] Its presence, even at low concentrations, can lead to a decrease in the fluorescence signal, which may be misinterpreted as a biological effect.
Troubleshooting Steps:
-
Perform a fluorescence quenching control: Measure the fluorescence of your probe in the presence and absence of dithionite at the relevant concentration. A significant decrease in fluorescence in the presence of dithionite indicates quenching.
-
Select a dithionite-insensitive fluorophore: If possible, choose a fluorescent probe that is known to be insensitive to reduction by dithionite.
-
Remove dithionite from the sample: As described above, purify the this compound to eliminate the interfering dithionite.
Experimental Protocols
Protocol: Control Experiment to Test for Dithionite Interference in an NAD+-Dependent Enzyme Assay (e.g., GAPDH)
Objective: To determine if the observed inhibition of an NAD+-dependent enzyme is due to this compound or contaminating dithionite.
Materials:
-
NAD+-dependent enzyme (e.g., GAPDH)
-
Substrate for the enzyme (e.g., glyceraldehyde-3-phosphate)
-
NAD+
-
This compound sample (potentially containing dithionite)
-
Sodium dithionite solution (freshly prepared)
-
Assay buffer
-
Spectrophotometer capable of measuring absorbance at 340 nm
Methodology:
-
Prepare four sets of reaction mixtures in cuvettes as described in the table below.
-
Initiate the reactions by adding the enzyme.
-
Immediately start monitoring the change in absorbance at 340 nm over time. This measures the rate of NADH formation.
-
Calculate the initial reaction rates for each condition.
Data Presentation:
| Condition | Enzyme | Substrate | NAD+ | This compound Sample | Dithionite Solution |
| 1 (Control) | + | + | + | - | - |
| 2 (this compound) | + | + | + | + | - |
| 3 (Dithionite) | + | + | + | - | + |
| 4 (No Enzyme) | - | + | + | + | - |
Interpretation of Results:
-
If the reaction rate of Condition 2 is significantly lower than Condition 1 , and the rate of Condition 3 is similarly low, this indicates that dithionite is the cause of the apparent inhibition.
-
If the rate of Condition 2 is significantly lower than Condition 1 , but the rate of Condition 3 is similar to Condition 1 , this suggests that this compound itself may be inhibitory.
Visualizations
Caption: Mechanism of dithionite interference in NAD+-dependent enzyme assays.
Caption: Troubleshooting workflow for suspected dithionite interference.
References
- 1. id.nlm.nih.gov [id.nlm.nih.gov]
- 2. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Nonphysiological Reductant Sodium Dithionite and [FeFe] Hydrogenase: Influence on the Enzyme Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence of dithionite contribution to the low-frequency resonance Raman spectrum of reduced and mixed-valence cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Various Reducing Agents for Methane Production by Methanothermobacter marburgensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chelating & Reducing Agents for Research [sigmaaldrich.com]
Technical Support Center: Investigating ddhCTP in Mammalian Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring antiviral ribonucleotide produced in mammalian cells by the interferon-inducible enzyme viperin.[1][2] Its primary mechanism of action is as a chain terminator for viral RNA-dependent RNA polymerases (RdRps).[2][3][4][5] By mimicking the natural nucleotide CTP, this compound gets incorporated into the growing viral RNA strand. Due to the absence of a 3'-hydroxyl group, it prevents the addition of subsequent nucleotides, thus halting viral replication.[3]
Q2: Is this compound toxic to mammalian cells?
A2: Generally, this compound is considered to have low toxicity in mammalian cells at effective antiviral concentrations.[1] Studies have shown that overexpression of viperin to produce this compound, or treatment with its precursor ddhC, did not adversely affect the growth rate or viability of cell lines such as HEK293T and Vero cells.[2] The natural origin of this compound within the human body is thought to contribute to its low toxicity.[1] However, a potential off-target effect on mitochondrial gene expression has been identified (see Q3).
Q3: What are the known or potential off-target effects of this compound in mammalian cells?
A3: While generally considered non-toxic, some potential off-target effects of this compound have been investigated:
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Mitochondrial RNA Polymerase (POLRMT) Inhibition: this compound can be misincorporated by the mitochondrial RNA polymerase (POLRMT), leading to a downregulation of mitochondrially encoded gene expression. This represents a significant potential off-target effect that could lead to mitochondrial toxicity.[6]
-
Inhibition of NAD+-dependent Enzymes: An initial study suggested this compound could inhibit NAD+-dependent enzymes such as GAPDH, LLDH, and MDH. However, this was later shown to be an artifact caused by dithionite contamination in enzymatically synthesized this compound.[7][8] Highly purified, chemically synthesized this compound did not inhibit these enzymes.[7][8]
-
Global Translation Inhibition: There is evidence to suggest that viperin and its product, this compound, may trigger a global inhibition of protein translation.[8][9]
Q4: Why am I not observing any antiviral activity with this compound in my cell-based assays?
A4: There are several potential reasons for a lack of antiviral activity:
-
Cell Permeability: this compound is a nucleoside triphosphate and, therefore, is not readily permeable to the cell membrane. To test its activity in intact cells, you must either:
-
Transfect the cells with a viperin expression vector to induce endogenous this compound production.[2]
-
Treat the cells with the cell-permeable nucleoside precursor, 3'-deoxy-3',4'-didehydro-cytidine (ddhC), which is then converted to this compound intracellularly.[2]
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Utilize a phosphoramidate prodrug of ddhC, which can enhance intracellular delivery and conversion to this compound.[3]
-
-
Virus Susceptibility: Not all viral polymerases are equally sensitive to this compound. While it is effective against many flaviviruses (e.g., Zika, Dengue, West Nile virus) and SARS-CoV-2, its activity against other viruses, like picornaviruses (e.g., poliovirus, rhinovirus), is significantly lower.[1][10]
-
Purity of this compound: If you are using this compound in in vitro polymerase assays, ensure it is of high purity and free from contaminating CTP, which can compete for incorporation and mask the inhibitory effect.[3][4]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in cells treated with ddhC or after viperin transfection.
| Possible Cause | Troubleshooting Step |
| Off-target mitochondrial effects | Monitor mitochondrial health. Perform Seahorse assays to measure mitochondrial respiration or qPCR to assess the expression levels of mitochondrially encoded genes.[6] Consider using lower concentrations of ddhC or titrating the amount of viperin plasmid for transfection. |
| Contamination of reagents | Ensure all reagents, including ddhC, are of high purity. If preparing this compound enzymatically, be aware of potential contaminants like dithionite which can be cytotoxic.[7] |
| Cell line sensitivity | Different cell lines may have varying sensitivities. Test a panel of cell lines to find one that is less susceptible to the cytotoxic effects. |
| Overexpression toxicity of viperin | High levels of viperin expression could induce cellular stress independent of this compound production. Use an inducible expression system to control the timing and level of viperin expression. |
Issue 2: Inconsistent results in viral inhibition assays.
| Possible Cause | Troubleshooting Step |
| Variability in this compound production | If using viperin transfection, monitor transfection efficiency and viperin expression levels (e.g., via Western blot or qPCR). Co-transfection with a reporter plasmid can help normalize for transfection efficiency. |
| Inefficient conversion of ddhC to this compound | The intracellular phosphorylation of ddhC to this compound can be a rate-limiting step.[7] Consider using a phosphoramidate prodrug of ddhC to bypass the initial phosphorylation step and achieve higher intracellular concentrations of the active triphosphate.[3] |
| Purity of this compound in in vitro assays | For in vitro polymerase assays, use chemically synthesized this compound to avoid CTP contamination that can compete with this compound incorporation.[3][4] |
| Assay endpoint | Ensure the assay endpoint is appropriate for measuring viral replication. Plaque assays, qPCR for viral RNA, or reporter virus assays are common methods.[11] |
Data Presentation
Table 1: Summary of Reported IC50/EC50 Values for this compound and its Precursors
| Compound | Virus | Assay Type | Cell Line | IC50/EC50 | Reference |
| This compound | Zika Virus (ZIKV) RdRp | Primer Extension Assay | - | 320 ± 10 µM | [3] |
| ddhC | West Nile Virus (WNV) | Viral Titer Reduction | Multiple | Varies by cell line | [3] |
| ddhC Prodrug (HLB-0532247) | Zika Virus (ZIKV) | Viral Titer Reduction | Multiple | Varies by cell line | [3] |
| ddhC Prodrug (HLB-0532247) | West Nile Virus (WNV) | Viral Titer Reduction | Multiple | Varies by cell line | [3] |
Experimental Protocols
Protocol 1: Assessing Antiviral Activity of ddhC in a Cell-Based Assay
-
Cell Seeding: Seed mammalian cells (e.g., Vero, A549, Huh-7) in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.
-
Compound Treatment: The following day, treat the cells with a serial dilution of ddhC. Include a vehicle-only control (e.g., DMSO or PBS).
-
Viral Infection: After a pre-incubation period with the compound (e.g., 2-4 hours), infect the cells with the virus of interest at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours), depending on the virus.
-
Quantification of Viral Replication: Measure the extent of viral replication using one of the following methods:
-
Plaque Assay: Harvest the supernatant and perform a plaque assay to determine the viral titer.
-
RT-qPCR: Isolate total RNA from the cells and quantify viral RNA levels using reverse transcription-quantitative PCR.
-
Reporter Virus Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.
-
-
Cytotoxicity Assay: In a parallel plate without virus, perform a cytotoxicity assay (e.g., MTS, CellTiter-Glo) with the same concentrations of ddhC to determine its effect on cell viability.
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) for viral inhibition and the CC50 (half-maximal cytotoxic concentration). The selectivity index (SI = CC50/EC50) can then be determined.
Protocol 2: Evaluating Off-Target Effects on Mitochondrial Gene Expression
-
Cell Treatment: Treat mammalian cells with ddhC or transfect with a viperin expression vector. Include appropriate controls (vehicle-only, empty vector transfection).
-
RNA Isolation: After 24-48 hours, harvest the cells and isolate total RNA.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for several mitochondrially encoded genes (e.g., MT-ND1, MT-CO1, MT-ATP6) and a nuclear-encoded housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the mitochondrial genes in the treated/transfected cells compared to the control cells using the ΔΔCt method. A significant decrease in the expression of mitochondrial genes suggests an off-target effect.[6]
Visualizations
Caption: Mechanism of this compound-mediated antiviral activity.
Caption: Experimental workflow for studying this compound effects.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. psu.edu [psu.edu]
- 2. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemical Strategy for Intracellular Arming of an Endogenous Broad-Spectrum Antiviral Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Synthesis of the Antiviral Nucleotide Analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Viperin expression leads to downregulation of mitochondrial genes through misincorporation of this compound by mitochondrial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Viperin triggers ribosome collision-dependent translation inhibition to restrict viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pandemicpact.org [pandemicpact.org]
- 11. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cell Permeability of ddhCTP with Prodrugs
Welcome to the technical support center for researchers utilizing prodrug strategies to enhance the intracellular delivery of 3'-deoxy-3',4'-didehydro-cytidine-5'-triphosphate (ddhCTP). This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a prodrug approach for this compound?
A1: this compound is a potent broad-spectrum antiviral nucleotide; however, like most nucleoside triphosphates, it is not readily permeable to cells.[1] This inherent limitation prevents its direct use as a therapeutic agent. The prodrug strategy masks the charged phosphate groups of the nucleotide, increasing its lipophilicity and facilitating its passage across the cell membrane. Once inside the cell, the prodrug is metabolized to release the active this compound.
Q2: What is a common prodrug strategy for this compound?
A2: A widely used and effective approach is the phosphoramidate "ProTide" strategy.[1] This involves modifying the monophosphate of the this compound precursor, ddhC, with an amino acid ester and an aryl group. This modification neutralizes the charge on the phosphate, enhancing cell permeability. This strategy has been successfully used for other antiviral drugs like Sofosbuvir and Tenofovir Alafenamide.[2][3]
Q3: How is the this compound prodrug activated intracellularly?
A3: The activation of ProTide prodrugs occurs in a step-wise manner within the cell, involving specific enzymes. The process is initiated by the cleavage of the ester bond, followed by the removal of the amino acid and aryl groups to release the monophosphate, which is then phosphorylated to the active triphosphate form.
Q4: What are the key enzymes involved in the activation of a this compound phosphoramidate prodrug?
A4: The intracellular activation of phosphoramidate (ProTide) prodrugs is primarily mediated by a cascade of enzymes. The key enzymes include Carboxylesterase 1 (CES1) and Cathepsin A (CatA), which hydrolyze the ester moiety, and Histidine Triad Nucleotide-binding Protein 1 (HINT1), which cleaves the P-N bond of the amino acid phosphoramidate.[1][2][4] Following these steps, cellular kinases further phosphorylate the resulting ddhC-monophosphate to the active this compound.
Troubleshooting Guide
Issue 1: Low or variable antiviral activity of the this compound prodrug.
-
Possible Cause 1: Inefficient prodrug activation in the chosen cell line.
-
Explanation: The expression levels of the activating enzymes (CES1, CatA, HINT1) can vary significantly between different cell lines.[2][4] For instance, Vero E6 cells have been shown to be less efficient at activating ProTide prodrugs compared to Huh-7 cells, which have higher expression of these enzymes.[2]
-
Troubleshooting Steps:
-
Verify Enzyme Expression: If possible, perform western blotting or proteomics to assess the expression levels of CES1, CatA, and HINT1 in your cell line.
-
Select an Appropriate Cell Line: Consider using a cell line known to have high expression of the necessary activating enzymes, such as Huh-7 cells.[2]
-
Compare with a Positive Control: Include a positive control compound that is known to be effectively activated in your chosen cell line to validate the activation pathway.
-
-
-
Possible Cause 2: Prodrug instability.
-
Explanation: The prodrug may be chemically or enzymatically unstable in the cell culture medium or under specific experimental conditions.
-
Troubleshooting Steps:
-
Assess Stability: Perform stability studies of the prodrug in your cell culture medium over the time course of your experiment. Analyze the medium for the presence of the intact prodrug and any degradation products by LC-MS/MS.
-
Minimize Incubation Times: If instability is an issue, consider reducing the pre-incubation or treatment times.
-
-
Issue 2: High cytotoxicity observed with the this compound prodrug.
-
Possible Cause 1: Off-target effects of the prodrug or its metabolites.
-
Explanation: The prodrug itself or the byproducts of its activation (e.g., the amino acid ester or the aryl group) could have cytotoxic effects.
-
Troubleshooting Steps:
-
Dose-Response Cytotoxicity Assay: Perform a comprehensive dose-response curve to determine the concentration at which cytotoxicity occurs.
-
Test Prodrug Components: If possible, test the cytotoxicity of the individual prodrug moieties (the nucleoside, the amino acid ester, and the aryl group) separately.
-
Mitochondrial Toxicity Assessment: Evaluate for potential mitochondrial toxicity, a known liability for some nucleotide analogs.[1]
-
-
-
Possible Cause 2: Excessive intracellular accumulation of this compound.
-
Explanation: While the goal is to increase intracellular this compound, excessively high levels could potentially interfere with cellular processes and lead to toxicity.
-
Troubleshooting Steps:
-
Quantify Intracellular this compound: Measure the intracellular concentration of this compound at different prodrug concentrations to correlate with cytotoxicity.
-
Adjust Prodrug Concentration: Use the lowest effective concentration of the prodrug that achieves the desired antiviral effect with minimal cytotoxicity.
-
-
Issue 3: Inconsistent results in cell permeability assays.
-
Possible Cause 1: Poor monolayer integrity in Caco-2 cell assays.
-
Explanation: The integrity of the Caco-2 cell monolayer is crucial for obtaining reliable permeability data. Incomplete differentiation or damage to the monolayer can lead to inaccurate results.
-
Troubleshooting Steps:
-
Monitor Transepithelial Electrical Resistance (TEER): Regularly measure the TEER of your Caco-2 monolayers to ensure they are fully differentiated and have formed tight junctions. TEER values should be stable and within the expected range for your specific Caco-2 clone before starting the permeability experiment.
-
Use a Paracellular Marker: Include a low-permeability marker (e.g., Lucifer yellow or mannitol) in your assay to assess the integrity of the monolayer during the experiment.
-
Optimize Seeding Density and Culture Time: Ensure you are using an optimized seeding density and allowing sufficient time (typically 21 days) for the Caco-2 cells to differentiate fully.
-
-
-
Possible Cause 2: Efflux transporter activity.
-
Explanation: The this compound prodrug may be a substrate for efflux transporters (e.g., P-glycoprotein) expressed on the apical side of Caco-2 cells, leading to an underestimation of its absorptive permeability.
-
Troubleshooting Steps:
-
Bidirectional Permeability Assay: Perform the permeability assay in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
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Use of Inhibitors: Conduct the permeability assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp) to confirm if the prodrug is a substrate.
-
-
Data Presentation
Table 1: Stability and Intracellular this compound Generation of Prodrug HLB-0532247
| Parameter | Condition | Result | Reference |
| Plasma Stability | Human Plasma (2 hours) | > 87% remaining | [1] |
| Gastric Fluid Stability | Simulated Gastric Fluid (6 hours) | ~ 76% remaining | [1] |
| Intracellular this compound Levels | 100 µM Prodrug in HUH7 cells (24 hours) | 29-fold increase vs. ddhC treatment | [1] |
| Basal this compound Levels | DMSO-treated HUH7 cells | < 0.01 nmols per 5x10⁶ cells | [1] |
Table 2: Representative Apparent Permeability (Papp) Values for Caco-2 Assays
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Permeability Class |
| High Permeability | > 10 | High |
| Moderate Permeability | 1 - 10 | Moderate |
| Low Permeability | < 1 | Low |
Note: These are general ranges and can vary depending on the specific experimental conditions.
Experimental Protocols
1. Caco-2 Cell Permeability Assay
-
Objective: To assess the in vitro permeability of a this compound prodrug across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
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Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and warm to 37°C.
-
Dosing Solution Preparation: Dissolve the this compound prodrug in the transport buffer to the desired concentration.
-
Permeability Measurement (Apical-to-Basolateral):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Permeability Measurement (Basolateral-to-Apical):
-
Follow the same procedure as above but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the prodrug in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
2. Quantification of Intracellular this compound by LC-MS/MS
-
Objective: To quantify the intracellular concentration of the active this compound following treatment of cells with a this compound prodrug.
-
Methodology:
-
Cell Treatment: Plate cells at a known density and treat with the this compound prodrug or control vehicle for the desired time.
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Lyse the cells using a cold extraction solution (e.g., 70% methanol).
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant containing the intracellular metabolites.
-
If necessary, perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable chromatography column (e.g., a porous graphitic carbon column) and mobile phase gradient to separate this compound from other cellular components.
-
Optimize the mass spectrometer settings for the detection and quantification of this compound using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a this compound analytical standard.
-
Quantify the amount of this compound in the cell lysates by comparing their peak areas to the standard curve.
-
Normalize the amount of this compound to the cell number or total protein concentration.
-
-
Visualizations
Caption: Intracellular activation pathway of a this compound phosphoramidate (ProTide) prodrug.
Caption: Experimental workflow for a Caco-2 cell permeability assay.
References
- 1. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models: ProTide Prodrugs with High Cell Permeability and Susceptibility to CathepsinA Are More Efficient in Delivering Antiviral Active Metabolites to the Lung - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring High Purity of ddhCTP for Reliable Results
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving 3′-deoxy-3′,4′-didehydro-cytidine-5′-triphosphate (ddhCTP). Ensuring the high purity of this potent antiviral nucleotide is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 3′-deoxy-3′,4′-didehydro-cytidine-5′-triphosphate (this compound) is a naturally occurring antiviral nucleotide produced in mammalian cells by the interferon-inducible enzyme viperin.[1][2][3] Its primary mechanism of action is as a chain terminator for viral RNA-dependent RNA polymerases (RdRps).[2][3][4][5] By mimicking the natural nucleotide cytidine triphosphate (CTP), this compound gets incorporated into the growing viral RNA strand. However, due to the absence of a 3'-hydroxyl group, it prevents the addition of the next nucleotide, thus halting viral replication.[5]
Q2: Why is the purity of this compound so critical for experimental success?
A2: The purity of this compound is paramount because contaminants can lead to misleading and erroneous results. For instance, early studies suggested that this compound could inhibit NAD+-dependent enzymes, but this was later proven to be an artifact caused by dithionite contamination from the enzymatic synthesis process.[4][6] Highly pure this compound does not inhibit these enzymes.[4][6] Similarly, contamination with CTP, the natural substrate of viral polymerases, can interfere with assays measuring the inhibitory activity of this compound.[7]
Q3: What are the common contaminants in this compound preparations?
A3: Common contaminants depend on the synthesis method:
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Enzymatic Synthesis (using viperin): The most common contaminant is unconverted cytidine triphosphate (CTP) .[4][7] Residual reagents from the reaction mixture, such as dithionite , can also be present and interfere with biological assays.[4][6]
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Chemical Synthesis: May contain residual protecting groups, solvents, and side-products from the multi-step synthesis.
-
Chemoenzymatic Synthesis: Can have a combination of impurities from both chemical and enzymatic steps, although it often yields a purer product than purely enzymatic methods.[4][6]
Q4: How should I properly store my this compound solution?
A4: this compound solutions, typically provided at a concentration of 100 mM, should be stored at -20°C or -80°C in the dark. It is crucial to aliquot the solution upon receipt to avoid repeated freeze-thaw cycles, which can lead to degradation. For experiments, prepare fresh working solutions from a thawed aliquot and use them immediately.[8]
Q5: Can this compound be used in cell-based assays?
A5: While this compound is a potent inhibitor of viral polymerases in vitro, its direct use in cell-based assays is limited due to the poor cell permeability of nucleoside triphosphates.[5] To overcome this, researchers often use cell-permeable prodrugs of ddhC (the nucleoside precursor of this compound), such as phosphoramidate prodrugs, which are then metabolically converted to the active this compound inside the cell.[5]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected antiviral activity in my in vitro assay.
This guide will help you troubleshoot potential issues with your in vitro antiviral assays using this compound.
| Potential Cause | Troubleshooting Steps |
| This compound Purity Issues | 1. Verify Purity: Re-analyze the purity of your this compound stock using HPLC or LC-MS (see Experimental Protocols section). A purity of >98% is recommended.[4] 2. Check for CTP Contamination: CTP competes with this compound for incorporation by the viral polymerase, reducing the apparent potency of this compound.[7] If CTP is detected, purify the this compound sample or obtain a new, high-purity lot. |
| This compound Degradation | 1. Storage Conditions: Confirm that your this compound stock has been stored at -20°C or -80°C and protected from light.[8] 2. Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots for your experiments.[8] |
| Assay Conditions | 1. Enzyme Activity: Ensure your viral polymerase is active. Run a positive control with a known inhibitor. 2. Substrate Concentrations: Optimize the concentration of the natural nucleotide (CTP) in your assay. High concentrations of CTP will competitively inhibit the action of this compound.[5] |
Problem 2: My this compound appears to be inhibiting a non-target enzyme.
If you observe unexpected inhibition of cellular enzymes, it is highly likely due to contamination.
| Potential Cause | Troubleshooting Steps |
| Dithionite Contamination | 1. Source of this compound: This is a known issue with some enzymatic preparations of this compound.[4][6] 2. Purity Analysis: While difficult to detect by standard HPLC, if you suspect dithionite contamination, consider obtaining this compound synthesized by a chemical or chemoenzymatic method that does not use this reagent.[4][6][7] 3. Control Experiment: Test the effect of pure dithionite on your non-target enzyme to confirm if it is the source of inhibition.[4] |
| Other Contaminants | 1. Broad Purity Analysis: Use LC-MS to screen for a wider range of potential contaminants. 2. Obtain High-Purity this compound: Switch to a supplier that provides comprehensive purity analysis data. |
Experimental Protocols
Protocol 1: HPLC-Based Purity Assessment of this compound
This protocol provides a general method for determining the purity of a this compound sample by High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
Agilent 1200 series HPLC or equivalent
-
Diode array detector (DAD)
-
Zorbax SB-C18 column (4.6 mm x 150 mm, 5.0 µm) or equivalent reverse-phase column
Reagents:
-
Solvent A: 100 mM aqueous KH₂PO₄ (pH 6.0)
-
Solvent B: Acetonitrile (MeCN)
-
This compound sample
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with 99% Solvent A and 1% Solvent B at a flow rate of 1.0 mL/min.
-
Inject 10 µL of your this compound sample (concentration ~1 mM in water).
-
Run the following gradient:
-
0-5 min: Isocratic at 99% A / 1% B
-
5-20 min: Linear gradient to 20% A / 80% B
-
-
Monitor the elution profile at 215 nm and 270 nm.
-
Calculate the purity by integrating the peak area of this compound and any impurity peaks. A purity of >99% at 270 nm and >94% at 215 nm has been reported for high-quality preparations.[5]
Protocol 2: In Vitro RNA-Dependent RNA Polymerase (RdRp) Primer Extension Assay
This assay determines the chain-terminating activity of this compound.
Materials:
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Viral RdRp enzyme
-
RNA template-primer duplex
-
Reaction buffer (specific to the polymerase)
-
ATP, GTP, UTP, and CTP solutions
-
This compound solution
-
Formamide-containing stop buffer
-
Polyacrylamide gel electrophoresis (PAGE) equipment
Procedure:
-
Set up the reaction mixture containing the RNA template-primer, reaction buffer, and the viral RdRp enzyme.
-
Add the required concentrations of ATP, GTP, UTP, and CTP.
-
Add varying concentrations of this compound to different reaction tubes. Include a no-ddhCTP control.
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 25 minutes).[8]
-
Terminate the reactions by adding the formamide stop buffer and heating at 95°C for 10 minutes.[8]
-
Separate the RNA products by denaturing PAGE (e.g., 15% polyacrylamide TBE-urea gel).[8]
-
Visualize the RNA bands using a gel imager. The presence of a shorter product corresponding to the chain-terminated RNA in the presence of this compound confirms its activity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Chemical Strategy for Intracellular Arming of an Endogenous Broad-Spectrum Antiviral Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. glpbio.com [glpbio.com]
Technical Support Center: ddhCTP Production
Welcome to the technical support center for 2'-deoxy-2',2'-difluoro-3'-thiacytidine 5'-triphosphate (ddhCTP) production. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: There are two main scalable methods for this compound production: chemical synthesis and chemoenzymatic synthesis.
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Chemical Synthesis: This approach involves a multi-step organic synthesis starting from a commercially available precursor like 4-N-benzoylcytidine. It is a robust method for producing gram-scale quantities of this compound.
-
Chemoenzymatic Synthesis: This method starts with commercially available 3'-deoxy-3',4'-didehydro-cytidine (ddhC) and uses a series of kinases to phosphorylate it to this compound. It is particularly suitable for producing milligram-scale quantities and may be more accessible for biochemistry labs.
A third method, using the isolated enzyme viperin to convert CTP to this compound, is also known but is challenging to scale up and purify.
Q2: I am having trouble with the purity of my enzymatically synthesized this compound. What are the likely contaminants?
A2: A significant challenge with this compound synthesis using the enzyme viperin is the removal of unconverted Cytidine Triphosphate (CTP). Additionally, other reagents from the enzymatic reaction, such as dithionite, can carry through purification and interfere with downstream biological assays, leading to artifactual results.
Q3: My chemical synthesis of this compound is low-yielding. What are some common problematic steps?
A3: Certain steps in the chemical synthesis of this compound can be challenging. For example, the Moffatt–Pfitzner oxidation to form the aldehyde intermediate can have poor reproducibility and the aldehyde itself can be unstable during workup. The limited solubility of some intermediates can also complicate reaction and purification steps.
Q4: What are the recommended purification methods for this compound?
A4: The purification method depends on the synthesis route and the scale.
-
For chemically synthesized this compound with a lipophilic protecting group like TBDMS, reverse-phase flash chromatography with an ion-pairing eluent system is effective.
-
For chemoenzymatically synthesized this compound and for separating the different phosphorylation states (ddhCMP, ddhCDP, this compound), anion exchange chromatography is a suitable method.
Troubleshooting Guides
Chemical Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in Moffatt–Pfitzner oxidation | The aldehyde intermediate is unstable during workup. | Optimize the reaction with fewer equivalents of the EDC-DMSO reagent system. While this may not improve isolated yields, it can facilitate purification. |
| Difficulty purifying phosphorylated intermediates | Highly charged phosphate groups make standard silica gel chromatography challenging. | Utilize a 2'-O-TBDMS protecting group strategy. This lipophilic handle allows for purification via reverse-phase flash chromatography. |
| Protecting group lability | Harsh reaction conditions, such as high temperatures during iodination with PPh3, I2, and imidazole, can cleave protecting groups like the 4-N-benzoyl group. | Investigate alternative reagent systems that allow for milder reaction conditions. |
| Poor solubility of intermediates | The inherent chemical properties of the nucleoside analogues can limit their solubility in common organic solvents. | Exploration of different solvent systems or optimization of reaction concentrations is necessary. |
Chemoenzymatic Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete phosphorylation to this compound | The kinases (UCK2, CMPK1, NDK) used in the enzymatic cascade are less efficient with ddhC and its phosphorylated derivatives compared to their natural substrates. | Increase the reaction time to allow for complete conversion. For example, a 360-minute reaction can drive the process to primarily this compound. |
| Difficulty separating ddhCMP, ddhCDP, and this compound | The phosphorylated intermediates have similar chemical properties. | Employ anion exchange chromatography, which can effectively separate the different nucleotide phosphates based on their charge. |
| Artifactual inhibition in downstream assays | Contamination with reagents from the enzymatic synthesis, particularly dithionite if using a viperin-based system. | Ensure rigorous purification of this compound. If unexpected inhibitory effects are observed, test for the presence of potential contaminants from the synthesis process. |
Quantitative Data Summary
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Chemical Synthesis | Chemoenzymatic Synthesis | Viperin-based Synthesis |
| Starting Material | 4-N-benzoylcytidine | ddhC | CTP |
| Scale | Gram-scale | Milligram-scale | Small quantities |
| Overall Yield | ~19% over 8 steps | ~78% from ddhC | Low yields |
| Key Advantage | High scalability | High purity, accessible for biochem labs | Biocatalytic |
| Key Disadvantage | Requires organic synthesis expertise | Lower scalability than chemical synthesis | Difficult purification from CTP |
Table 2: Purity and Analytical Data
| Product | Purification Method | Purity | Analytical Technique |
| This compound (chemoenzymatic) | Anion Exchange Chromatography | >98% | LCMS |
| ddhCDP (chemoenzymatic) | Anion Exchange Chromatography | >98% | LCMS |
| ddhCMP (chemoenzymatic) | Anion Exchange Chromatography | >98% | LCMS |
| This compound (chemical) | Reverse-phase flash chromatography | >99% (270 nm), 94% (215 nm) | HPLC |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound
This protocol is adapted from a published chemoenzymatic strategy.
-
Reaction Setup: In a suitable reaction vessel, combine 1 mM ddhC, 150 µM ATP, 3 mM PEP, 1.2 U/mL pyruvate kinase (PK), and 1.8 U/mL L-lactate dehydrogenase (LLDH).
-
Enzyme Addition: Add 10 µM each of UCK2, CMPK1, and NDK to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature. To obtain a mixture of ddhCMP, ddhCDP, and this compound, a 30-minute incubation is sufficient. For primarily this compound, extend the incubation to 360 minutes.
-
Quenching: Stop the reaction by adding concentrated HCl to a final pH of 2.0.
-
Purification: Purify the resulting nucleotide phosphates using anion exchange chromatography.
Protocol 2: Chemical Synthesis of this compound (Conceptual Overview)
This protocol is a conceptual summary of a multi-step chemical synthesis. For detailed procedures, please refer to the cited literature.
-
Protection: Protect the 2'-hydroxyl group of 4-N-benzoylcytidine with a TBDMS group.
-
Oxidation: Perform an oxidation of the 5'-alcohol to an aldehyde.
-
Elimination: Induce a base-catalyzed elimination to form the 3'-deoxy-3',4'-didehydro-ribo ring system.
-
Phosphorylation: Phosphorylate the 5'-hydroxyl group to the triphosphate. This can be achieved by first converting to the monophosphate, which is then activated (e.g., as an imidazolidate) and reacted with pyrophosphate.
-
Purification: Purify the TBDMS-protected triphosphate intermediate using reverse-phase flash chromatography.
-
Deprotection: Remove the TBDMS protecting group under mild conditions (e.g., with Dowex resin) to yield the final this compound product.
Visualizations
Caption: Chemoenzymatic synthesis of this compound from ddhC.
Caption: Simplified workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for this compound production issues.
mitigating ddhCTP degradation during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) during long-term storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter with this compound stability, offering potential causes and solutions.
Problem 1: Inconsistent or failed results in enzymatic assays (e.g., viral polymerase inhibition assays).
| Potential Cause | Recommended Solution |
| This compound Degradation | The primary degradation pathway for this compound is the hydrolysis of its triphosphate chain, yielding ddhCDP and subsequently ddhCMP, which are not active as chain terminators. This can be exacerbated by improper storage conditions. |
| Sub-optimal Storage Temperature | Store this compound solutions at -80°C for long-term storage to minimize chemical and enzymatic degradation. For short-term or working solutions, -20°C is acceptable. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect pH of Solution | The optimal pH for storing nucleotide solutions is slightly alkaline, between 7.5 and 8.2. Acidic conditions can accelerate the degradation of the triphosphate chain. Ensure your storage buffer is within this pH range. |
| Enzymatic Contamination | Contamination with nucleases can rapidly degrade this compound. Use nuclease-free water, tubes, and pipette tips when handling this compound solutions. Work in a clean environment and wear gloves. |
| Multiple Freeze-Thaw Cycles | Repeated freezing and thawing can lead to the degradation of this compound. It is highly recommended to aliquot the this compound stock solution into smaller, single-use volumes upon first use.[1] |
Problem 2: Appearance of extra peaks in analytical chromatography (HPLC/LC-MS) of this compound solution.
| Potential Cause | Recommended Solution |
| Hydrolysis Products | The extra peaks likely correspond to the hydrolysis products ddhCDP (didehydro-cytidine diphosphate) and ddhCMP (didehydro-cytidine monophosphate). |
| Purity Verification | Confirm the identity of the degradation products by running ddhCDP and ddhCMP standards if available, or by mass spectrometry. |
| Review Storage and Handling | Assess your storage conditions (temperature, pH) and handling procedures to identify potential causes for degradation. Refer to the solutions for "Problem 1" to mitigate further degradation. |
| Quantify Purity | Use a validated HPLC or LC-MS/MS method to quantify the percentage of this compound and its degradation products in your sample to determine if it meets the requirements for your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like other nucleoside triphosphates, is the sequential hydrolysis of the high-energy phosphoanhydride bonds in the triphosphate chain. This non-enzymatic process is catalyzed by factors such as acidic pH and elevated temperatures. The degradation occurs in two steps:
-
This compound → ddhCDP + Inorganic Phosphate (Pi)
-
ddhCDP → ddhCMP + Inorganic Phosphate (Pi)
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: For long-term storage, this compound solutions should be stored at -80°C in a buffer with a pH between 7.5 and 8.5 . To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.
Q3: Can I store this compound at -20°C?
A3: Yes, -20°C is an acceptable temperature for short-term storage and for working aliquots.[2] However, for long-term storage (months to years), -80°C is recommended to better preserve the integrity of the triphosphate chain.[1]
Q4: How do freeze-thaw cycles affect this compound stability?
A4: Each freeze-thaw cycle exposes the this compound solution to temperature fluctuations that can accelerate hydrolysis of the phosphate bonds.[3] While dNTPs in lithium salt solutions show greater resistance to freeze-thaw cycles, it is a best practice to minimize these cycles regardless of the formulation.[3]
Q5: What type of buffer should I use to store this compound?
A5: A common and effective buffer for storing nucleotides is a Tris-HCl buffer at a concentration of 10 mM, adjusted to a pH between 7.5 and 8.5. It is critical to use nuclease-free water to prepare the buffer.
Q6: Are there any chemical stabilizers I can add to my this compound solution?
A6: While specific stabilizers for this compound are not well-documented, general principles for nucleotide stabilization can be applied. The use of a slightly alkaline buffer (pH 7.5-8.5) is the most critical factor.[4] For some applications, the presence of chelating agents like EDTA can inhibit the activity of contaminating nucleases that require divalent cations. However, this should be used with caution as it may interfere with downstream enzymatic assays that require these cations (e.g., Mg²⁺ for polymerases).
Quantitative Data on dCTP Stability
Table 1: Estimated Shelf-Life of dCTP Solutions at Different Storage Temperatures
| Storage Temperature | pH of Solution | Expected Shelf-Life (Time to >95% Purity) |
| -80°C | 7.5 - 8.5 | > 2 years |
| -20°C | 7.5 - 8.5 | Approximately 2 years[5] |
| 4°C | 7.5 - 8.5 | Weeks to a few months |
| Room Temperature (~22°C) | 7.5 | A decrease of ~1% can be observed after six weeks. |
Table 2: Effect of pH on dCTP Stability Under Accelerated Conditions
This data is from an accelerated stability study and is intended to show the relative effect of pH.
| pH of Solution | Storage Conditions | Relative Degradation |
| 7.5 | 35°C for 10 days | ~2-3% decrease in triphosphate content. |
| 8.3 | 35°C for up to 89 days | Slower degradation compared to pH 7.5. |
| 9.0 - 11.0 | 35°C for 35 days | Optimal stability range in this study. |
| 12.0 | 35°C for 35 days | Increased degradation due to deamination to dUTP. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound under different storage conditions over time.
Workflow for this compound Stability Assessment
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 10 mM) in the desired storage buffers (e.g., 10 mM Tris-HCl at pH 7.5 and pH 8.5).
-
Dispense single-use aliquots (e.g., 20 µL) into nuclease-free microcentrifuge tubes for each time point and storage condition to avoid freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Define the time points for analysis (e.g., day 0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
-
HPLC Analysis:
-
At each time point, remove one aliquot from each storage condition.
-
Thaw the samples on ice.
-
Dilute the samples to an appropriate concentration for HPLC analysis (e.g., 100 µM) with the mobile phase starting condition.
-
Inject the samples into an HPLC system equipped with a C18 reverse-phase column.
-
Use an ion-pairing agent in the mobile phase to achieve separation of the triphosphate, diphosphate, and monophosphate forms. A common mobile phase system consists of:
-
Buffer A: 0.1 M potassium dihydrogen phosphate, pH 6.0.
-
Buffer B: 0.1 M potassium dihydrogen phosphate, 4 mM tetrabutylammonium hydrogen sulphate, 20% methanol, pH 6.0.[6]
-
-
Elute the compounds using a gradient from Buffer A to Buffer B.
-
Detect the nucleotides by UV absorbance at 272 nm.
-
-
Data Analysis:
-
Identify the peaks for this compound, ddhCDP, and ddhCMP based on their retention times (which can be confirmed with standards, if available).
-
Integrate the peak areas for each species.
-
Calculate the percentage of this compound remaining at each time point relative to the total area of all three peaks.
-
Plot the percentage of intact this compound over time for each storage condition to determine the degradation kinetics.
-
Protocol 2: Chemoenzymatic Synthesis of this compound
For researchers who wish to synthesize this compound, a chemoenzymatic approach starting from the commercially available ddhC nucleoside is an effective method. This protocol is adapted from a published procedure.
Logical Flow of this compound Synthesis
Methodology:
-
Reaction Setup:
-
In a reaction vessel, combine 1 mM ddhC, 150 µM ATP, 3 mM phosphoenolpyruvate (PEP), 1.2 U/mL pyruvate kinase (PK), and 1.8 U/mL L-lactate dehydrogenase (LLDH).
-
Add the three kinases: 10 µM UCK2 (uridine-cytidine kinase 2), 10 µM CMPK1 (cytidylate kinase 1), and 10 µM NDK (nucleoside-diphosphate kinase).
-
The reaction is carried out in a suitable buffer (e.g., Tris-HCl) at room temperature.
-
-
Reaction Monitoring and Quenching:
-
Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by LC-MS to observe the conversion of ddhC to ddhCMP, ddhCDP, and finally this compound.
-
Once the reaction is complete (typically within 30-60 minutes), quench the reaction by adding concentrated HCl to lower the pH to 2.0.
-
-
Purification:
-
Purify the ddhC nucleoside phosphates using anion exchange chromatography.
-
Apply the quenched reaction mixture to an anion exchange column.
-
Elute the nucleotides using a salt gradient (e.g., triethylammonium bicarbonate). ddhCMP, ddhCDP, and this compound will elute at different salt concentrations.
-
Collect the fractions containing this compound.
-
-
Desalting and Quantification:
-
Combine the this compound-containing fractions and remove the salt by lyophilization.
-
Resuspend the purified this compound in nuclease-free water.
-
Determine the concentration using UV-Vis spectrophotometry at 272 nm.
-
Confirm the purity by HPLC and/or LC-MS.
-
References
- 1. benchchem.com [benchchem.com]
- 2. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 3. meridianbioscience.com [meridianbioscience.com]
- 4. dCTP solution | dNTPs | Nucleotides for PCR | PCR (Polymerase chain reaction) | Applications | Carl ROTH - International [carlroth.com]
- 5. dCTP | Bioline | Meridian Bioscience [bioline.com]
- 6. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of ddhCTP and Remdesivir: Mechanisms of Action Against Viral RNA-Dependent RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two antiviral compounds, 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) and remdesivir, against viral RNA-dependent RNA polymerase (RdRp). The information presented is supported by experimental data to aid in the understanding and future development of antiviral therapeutics.
Introduction
The viral RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development. Both this compound, an endogenously produced nucleotide analog, and remdesivir, a synthetic prodrug, function by targeting the viral RdRp. However, their precise mechanisms of inhibition and efficacy differ significantly. This guide will delve into a detailed comparison of their modes of action, supported by quantitative data and experimental methodologies.
Mechanism of Action
This compound: A Chain-Terminating Cytidine Analog
This compound is a naturally occurring antiviral molecule produced in mammalian cells by the enzyme viperin.[1] It is an analog of cytidine triphosphate (CTP) and functions as a direct-acting RNA chain terminator.[2] The key structural feature of this compound that confers its inhibitory activity is the absence of a 3'-hydroxyl group on its ribose sugar moiety.[2][3] This hydroxyl group is essential for the formation of the phosphodiester bond that links incoming nucleotides to the growing RNA chain.
When the viral RdRp mistakenly incorporates this compound instead of the natural CTP during RNA synthesis, the absence of the 3'-hydroxyl group prevents the addition of the subsequent nucleotide, leading to the immediate termination of RNA chain elongation.[2] This premature termination of viral RNA synthesis effectively halts viral replication.
Remdesivir: A Delayed Chain-Terminating Adenosine Analog
Remdesivir is a synthetic phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analog.[4] Upon entering the host cell, it is metabolized into its active triphosphate form, remdesivir triphosphate (RDV-TP).[5][6] RDV-TP acts as an analog of adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the RdRp.[4][5]
The mechanism of remdesivir is characterized as "delayed chain termination".[4][7] After the incorporation of RDV-TP, the RdRp can continue to add a few more nucleotides before RNA synthesis is arrested. This delayed termination is thought to be caused by a steric clash between the 1'-cyano group of the incorporated remdesivir and the RdRp enzyme, which occurs after a few translocation steps. Some studies also suggest that remdesivir does not cause direct chain termination but rather induces long-lived backtracking of the polymerase, which appears as termination in ensemble assays.[4][5]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and remdesivir triphosphate (RDV-TP) against viral RNA-dependent RNA polymerases. It is important to note that a direct comparison of IC50 or Ki values is challenging due to variations in the viruses, specific enzymes, and experimental conditions used in different studies.
| Compound | Target Virus/Enzyme | Assay Type | Parameter | Value | Competing Nucleotide | Reference |
| This compound | Dengue Virus (DV) RdRp | Primer Extension Assay | IC50 | 60 µM | 0.1 µM CTP | |
| Dengue Virus (DV) RdRp | Primer Extension Assay | IC50 | 120 µM | 1 µM CTP | ||
| Dengue Virus (DV) RdRp | Primer Extension Assay | IC50 | 520 µM | 10 µM CTP | ||
| Dengue Virus (DV) RdRp | Primer Extension Assay | IC50 | 3900 µM | 100 µM CTP | ||
| Zika Virus (ZIKV) RdRp | Primer Extension Assay | IC50 | 320 µM | 10 µM CTP | ||
| Human DNA Polymerase β | Kinetic Analysis | Ki | 1.32 µM | - | [3] | |
| Human DNA Polymerase γ | Kinetic Analysis | Ki | 0.034 µM | - | [3] | |
| Remdesivir (RDV-TP) | SARS-CoV-2 (in Vero E6 cells) | Antiviral Activity Assay | EC50 | 0.007 µM | - | [4] |
| Flaviviral RdRps (various) | Polymerase Assay | IC50 | 0.2 - 2.2 µM | - | ||
| MERS-CoV RdRp | RNA Synthesis Assay | IC50 | Not explicitly stated, but shown to be a potent inhibitor | ATP |
Signaling Pathways and Experimental Workflows
Mechanism of Action Diagrams
References
- 1. Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective | eLife [elifesciences.org]
- 2. Inhibition of SARS-CoV-2 polymerase by nucleotide analogs: a single molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comparative analysis of remdesivir and other repurposed antivirals against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Unveiling the Potency of ddhCTP: A Comparative Analysis of its Antiviral Efficacy Across Flaviviruses
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide on the antiviral activity of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) against a range of pathogenic flaviviruses. This guide synthesizes key experimental findings, offering a clear perspective on the potential of this compound as a broad-spectrum antiviral agent.
This compound, a naturally occurring ribonucleotide produced by the interferon-inducible enzyme viperin, has been identified as a potent inhibitor of flavivirus replication.[1][2] Its mechanism of action is centered on the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication. By acting as a chain terminator, this compound effectively halts the synthesis of new viral RNA, thereby preventing viral propagation.[1][3] This guide provides a detailed cross-validation of this compound's effect on several members of the Flaviviridae family, including Dengue virus (DENV), West Nile virus (WNV), Zika virus (ZIKV), and Hepatitis C virus (HCV).
Quantitative Comparison of this compound Activity Against Flavivirus RdRp
| Virus | Method of Analysis | Key Finding | Reference |
| Dengue Virus (DV) | Primer Extension Assay with Viral RdRp | 135-fold greater utilization of this compound relative to CTP. | [1] |
| West Nile Virus (WNV) | Primer Extension Assay with Viral RdRp | 59-fold greater utilization of this compound relative to CTP. | [1] |
| Zika Virus (ZIKV) | In vitro RdRp Inhibition Assay & In vivo Studies | Susceptible to inhibition by this compound utilization and chain termination. Directly inhibits in vivo replication. | [1] |
| Hepatitis C Virus (HCV) | In vitro RdRp Inhibition Assay | Susceptible to inhibition by this compound utilization and chain termination. | [1] |
Mechanism of Action: Chain Termination of Viral RNA Synthesis
The antiviral activity of this compound stems from its function as a chain-terminating nucleotide analog. The enzyme viperin catalyzes the conversion of cytidine triphosphate (CTP) into this compound.[1] Due to the absence of a 3'-hydroxyl group on its ribose sugar, once this compound is incorporated into a growing viral RNA chain by the viral RdRp, no further nucleotides can be added, leading to the premature termination of RNA synthesis.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral effects.
Primer Extension Assay for RdRp Inhibition
This assay is designed to measure the ability of a viral RNA-dependent RNA polymerase to extend a primer annealed to an RNA template and to assess the inhibitory effect of nucleotide analogs like this compound.
Materials:
-
Purified recombinant flavivirus RdRp (e.g., from Dengue, West Nile, or Zika virus).
-
RNA template with a primer binding site.
-
Fluorescently or radioactively labeled RNA primer.
-
Reaction buffer: 50 mM HEPES (pH 7.5), 10 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
Natural ribonucleotides (ATP, GTP, CTP, UTP).
-
This compound.
-
Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea).
-
Gel loading buffer (e.g., formamide, EDTA, bromophenol blue, xylene cyanol).
-
Phosphorimager or fluorescence scanner.
Procedure:
-
Reaction Assembly: In a microcentrifuge tube, assemble the reaction mixture containing the reaction buffer, the RNA template-primer duplex, and the viral RdRp.
-
Initiation: Initiate the polymerase reaction by adding a mixture of the natural ribonucleotides and varying concentrations of this compound.
-
Incubation: Incubate the reaction at the optimal temperature for the specific viral RdRp (typically 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding the gel loading buffer containing a chelating agent like EDTA.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.
-
Gel Electrophoresis: Separate the RNA products on a denaturing polyacrylamide gel.
-
Visualization and Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. The intensity of the bands corresponding to the full-length product and the terminated products are quantified to determine the extent of inhibition by this compound.
Viral Titer Reduction Assay
This cell-based assay is used to determine the effect of a compound on the production of infectious virus particles.
Materials:
-
Susceptible host cells (e.g., Vero, Huh-7).
-
Flavivirus stock of known titer.
-
Cell culture medium and supplements.
-
This compound or its cell-permeable prodrug.
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose).
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and grow to confluence.
-
Infection: Infect the cell monolayers with the flavivirus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a brief adsorption period, remove the virus inoculum and add fresh medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 48-72 hours).
-
Plaque Assay:
-
Remove the culture medium and overlay the cells with a semi-solid medium to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubate for several days until plaques are visible.
-
Fix and stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.
-
-
Quantification: Count the number of plaques at each compound concentration to determine the reduction in viral titer. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, can then be calculated.
Concluding Remarks
The available data strongly supports this compound as a potent and broad-spectrum inhibitor of flavivirus replication. Its mechanism of action, targeting the conserved viral RdRp, makes it a promising candidate for further therapeutic development. Notably, the higher efficiency of this compound utilization by Dengue virus RdRp compared to West Nile virus RdRp suggests that its efficacy may vary between different flaviviruses. Further in-depth studies, including the determination of EC50 values in various cell lines and in vivo efficacy studies for a wider range of flaviviruses, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viperin Reveals Its True Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Recognition of Natural Substrate CTP and Endogenous Inhibitor this compound of SARS-CoV-2 RNA-Dependent RNA Polymerase: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
ddhCTP: A Novel Biomarker for Acute Viral Infections - A Comparative Guide
In the landscape of infectious disease diagnostics, the rapid and accurate differentiation of viral from bacterial infections remains a critical challenge. This distinction is paramount for appropriate patient management, preventing the overuse of antibiotics, and mitigating the rise of antimicrobial resistance. Emerging from the field of metabolomics, 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP), and its detectable serum precursor 3'-deoxy-3',4'-didehydro-cytidine (ddhC), have shown exceptional promise as specific biomarkers for acute viral infections. This guide provides a comprehensive comparison of ddhC with established and novel alternative biomarkers, supported by experimental data and detailed methodologies.
The Rise of this compound: A Host-Specific Antiviral Metabolite
This compound is a novel human antiviral metabolite produced by the interferon-inducible enzyme viperin (virus inhibitory protein, endoplasmic reticulum-associated, interferon-inducible).[1] Upon viral infection, the expression of viperin is upregulated, leading to the conversion of cytidine triphosphate (CTP) into this compound.[1] this compound acts as a chain terminator for viral RNA-dependent RNA polymerases (RdRPs), thereby inhibiting the replication of a broad range of viruses.[1] The detection of the more stable precursor, ddhC, in serum provides a direct window into this host antiviral response, making it a highly specific indicator of an ongoing viral infection.[1]
Performance of ddhC as a Viral Biomarker
Recent studies have demonstrated the outstanding diagnostic accuracy of ddhC in identifying acute viral infections. A key study utilizing untargeted high-resolution liquid chromatography coupled with mass spectrometry (LC-MS) on serum samples from patients with viral infections (including COVID-19), bacterial infections, non-infected inflammatory conditions, and healthy controls, revealed the superior performance of ddhC.[1][2]
Table 1: Performance of ddhC in Differentiating Viral from Non-Viral Cases (Discovery Cohort) [3][4]
| Biomarker | AUC (95% CI) | Sensitivity | Specificity |
| ddhC | 0.954 (0.923-0.986) | 88.1% | 91.7% |
| White Cell Count | 0.688 | - | - |
| Lymphocyte Count | 0.545 | - | - |
| C-Reactive Protein (CRP) | 0.585 | - | - |
Table 2: Performance of ddhC in Differentiating Viral from Bacterial Infections [2]
| Cohort | AUC (95% CI) | Sensitivity | Specificity |
| Discovery | 0.944 (0.905-0.983) | 89.8% | 86.7% |
| Validation | 0.811 (0.708-0.915) | 72.5% | 92.5% |
These data highlight that ddhC significantly outperforms conventional biomarkers like C-reactive protein (CRP) and leukocyte counts in identifying viral infections.
Comparison with Alternative Biomarkers
Several other biomarkers are utilized to differentiate between viral and bacterial infections, each with its own strengths and limitations.
Procalcitonin (PCT)
Procalcitonin is a well-established biomarker primarily used to identify bacterial infections, as its levels typically remain low during viral infections.[5][6][7][8] While direct head-to-head comparative studies of ddhC and PCT for diagnosing viral infections from the same patient cohort are limited, the distinct mechanisms of induction suggest they could be complementary. One study proposed that using ddhC in conjunction with a bacterial biomarker like PCT could be a powerful strategy for detecting co-infections.[2]
Table 3: General Performance of Procalcitonin in Differentiating Bacterial from Non-Bacterial/Viral Infections
| Metric | Performance |
| AUC | 0.80 - 0.85 for bacterial infection[6][9] |
| Sensitivity | Varies significantly based on cutoff and clinical setting (e.g., 71% for GNBSI)[9] |
| Specificity | Varies significantly based on cutoff and clinical setting (e.g., 76% for GNBSI)[9] |
Myxovirus Resistance Protein A (MxA)
MxA is an interferon-inducible protein that exhibits potent antiviral activity and is considered a specific marker for viral infections.
Table 4: Performance of MxA in Differentiating Viral from Bacterial Infections
| Study Cohort | AUC (95% CI) | Sensitivity | Specificity | Cutoff |
| Adults[10] | 0.90 | 92.3% | 84.6% | 62.2 MFI |
| Children[11] | 0.81 (0.73-0.90) | 74.4% | 80.0% | 256 µg/L |
| Children (POC test)[12] | - | 92% | 91% | 101 µg/L |
| Children (MxA/CRP ratio)[11][13] | 0.8713 - 0.89 | 92.6% | 77.3% | 18.6 |
Combining MxA with CRP (MxA/CRP ratio) has been shown to improve diagnostic accuracy.[11][13]
TRAIL, IP-10, and CRP Signature (MeMed BV™)
This commercially available test combines three host-response proteins: TNF-related apoptosis-inducing ligand (TRAIL), interferon-gamma-induced protein-10 (IP-10), and CRP to generate a score that indicates the likelihood of a bacterial versus a viral infection.
Table 5: Performance of TRAIL/IP-10/CRP Signature in Differentiating Bacterial from Viral Infections [14][15][16][17]
| Metric | Performance |
| AUC | 0.973 |
| Sensitivity (for bacterial) | 93.7% |
| Specificity (for bacterial) | 94.2% |
| Negative Predictive Value | 98.9% |
Transcriptomic Biomarkers (VB10 Score)
A recently developed 10-gene blood-based biomarker panel, resulting in a "VB10 score," has demonstrated high accuracy in distinguishing viral from bacterial infections across various datasets and patient populations.[18][19][20][21]
Table 6: Performance of the VB10 Score [18][19]
| Metric | Performance |
| AUC (Panel-VB) | 0.97 (0.96-0.99) |
| AUC (VB10 Score) | 0.94 (0.91-0.98) |
| Accuracy (in a validation cohort) | 97% |
Experimental Protocols
Measurement of ddhC in Serum
The detection and quantification of ddhC in serum are typically performed using untargeted metabolomics via high-resolution liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
-
Serum samples are thawed on ice.
-
Proteins are precipitated by adding a cold organic solvent (e.g., three volumes of ice-cold acetonitrile) to the serum sample (e.g., 50 µL serum to 150 µL acetonitrile).[22][23]
-
The mixture is incubated at a low temperature (e.g., -20°C for 20 minutes) to facilitate protein precipitation.[22][23]
-
Samples are centrifuged at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[22]
-
The supernatant, containing the metabolites, is carefully collected for LC-MS analysis.[22]
2. Liquid Chromatography Separation:
-
A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like ddhC.[24]
-
A gradient elution is performed using two mobile phases. For example:
-
The gradient is programmed to gradually decrease the percentage of the organic mobile phase, allowing for the separation of compounds based on their polarity.
3. Mass Spectrometry Detection:
-
A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) is used for the detection of ions.
-
The instrument is operated in positive ion mode to detect the protonated ddhC molecule ([M+H]⁺) or its sodium adduct ([M+Na]⁺).
-
Data is acquired in full scan mode over a specified mass-to-charge (m/z) range.
-
The accurate mass and retention time of ddhC are used for its identification and relative quantification.
Visualizing the Pathways and Workflows
Caption: this compound synthesis and its antiviral mechanism.
Caption: Experimental workflow for ddhC measurement.
Caption: Biomarker response in viral vs. bacterial infections.
Conclusion
ddhC has emerged as a highly promising and specific biomarker for the diagnosis of acute viral infections, demonstrating superior performance compared to traditional markers like CRP and white blood cell counts. Its direct link to the host's innate antiviral response provides a strong biological basis for its specificity. While other advanced biomarkers and multi-marker panels also show excellent diagnostic accuracy, the simplicity of a single, highly specific metabolite like ddhC is a significant advantage. Further validation in diverse clinical settings and the development of rapid, point-of-care assays for ddhC detection will be crucial for its integration into routine clinical practice, ultimately aiding in the timely and appropriate management of patients with acute infections.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Antiviral metabolite 3′-deoxy-3′,4′-didehydro-cytidine is detectable in serum and identifies acute viral infections including COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral metabolite 3'-deoxy-3',4'-didehydro-cytidine is detectable in serum and identifies acute viral infections including COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diagnostic Accuracy of Procalcitonin for Differentiating Bacteraemic Gram-Negative Sepsis from Gram-Positive Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic Accuracy of Procalcitonin Compared to C-Reactive Protein and Interleukin 6 in Recognizing Gram-Negative Bloodstream Infection: A Meta-Analytic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnostic Accuracy of Procalcitonin in Bacterial Infections of the CNS: An Updated Systematic Review, Meta-Analysis, and Meta-Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnostic accuracy of procalcitonin for bacterial infection in the Emergency Department: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnostic Accuracy of Procalcitonin Compared to C-Reactive Protein and Interleukin 6 in Recognizing Gram-Negative Bloodstream Infection: A Meta-Analytic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MxA for differentiating viral and bacterial infections in adults: a prospective, exploratory study | springermedizin.de [springermedizin.de]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Clinical application of Myxovirus resistance protein A as a diagnostic biomarker to differentiate viral and bacterial respiratory infections in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. 867. Diagnostic test accuracy of TRAIL, IP-10 and C-RP biomarker combination (MeMed BV test) for discrimination of viral vs. bacterial infections among Emergency Department patients with febrile illness: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A host signature based on TRAIL, IP-10, and CRP for reducing antibiotic overuse in children by differentiating bacterial from viral infections: a prospective, multicentre cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. VB10, a new blood biomarker for differential diagnosis and recovery monitoring of acute viral and bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. VB10, a new blood biomarker for differential diagnosis and recovery monitoring of acute viral and bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biospectrumindia.com [biospectrumindia.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ddHCTP and Other Nucleoside Analogs in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral therapeutics has long been dominated by nucleoside analogs, a class of molecules that mimic natural building blocks of RNA and DNA. A recent addition to this field is 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddHCTP), a naturally occurring ribonucleotide with potent antiviral properties.[1][2] This guide provides a comparative analysis of this compound, its prodrugs, and other prominent nucleoside analogs, supported by experimental data to inform future research and development.
Introduction to this compound: An Endogenous Antiviral
This compound is an antiviral molecule produced in human cells by the interferon-inducible enzyme viperin.[1][2] It acts as a chain terminator for viral RNA-dependent RNA polymerases (RdRps), effectively halting the replication of a variety of RNA viruses.[1][2][3] Its primary targets are members of the Flaviviridae family, which includes Zika virus (ZIKV), West Nile virus (WNV), and Dengue virus (DENV).[1][4] Due to the triphosphate group, this compound itself cannot easily cross cell membranes. Therefore, research has focused on its nucleoside form, ddhC, and particularly on phosphoramidate prodrugs (ProTides) designed to efficiently deliver the active molecule into cells.[5]
**Mechanism of Action: A Shared Strategy of Chain Termination
The primary mechanism for this compound and other nucleoside analogs is the inhibition of viral polymerases. As prodrugs, they enter the cell and are converted by host cell kinases into their active triphosphate form. This active form is then incorporated into the growing viral RNA or DNA chain by the viral polymerase. Due to a modification in the sugar moiety (typically the absence of a 3'-hydroxyl group), the addition of the next nucleotide is blocked, leading to premature chain termination and the cessation of viral replication.
Mechanism of nucleoside analog prodrug activation and action.
Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity of this compound prodrugs and other notable nucleoside analogs against Zika virus and West Nile virus. It is important to note that these results are compiled from different studies and experimental conditions may vary, which can influence the outcomes.
Table 1: Comparative Antiviral Activity against Zika Virus (ZIKV)
| Compound/Prodrug | Cell Line | EC50 (µM) | Activity (at concentration) | CC50 (µM) | Selectivity Index (SI) | Source(s) |
| ddhCPD | HuH-7 | - | ~1 log reduction (at 1.0 mM) | - | - | [1] |
| ddhAPD | HuH-7 | - | Complete viral reduction (at 0.1 mM) | Cytotoxicity observed at 1.0 mM | - | [1] |
| ddhGPD | HuH-7 | - | 4.0 log reduction (at 1.0 mM) | - | - | [1] |
| Sofosbuvir | Huh-7, Jar | 1 - 5 | - | >200 | ≥40 | [6] |
| Remdesivir | Huh-7 | 0.01 - 0.1 | - | >10 | >100 | [7] |
| Favipiravir | HeLa | 273.5 | - | - | - | [8] |
| Favipiravir | Vero | 316.6 | - | - | - | [3] |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI = CC50/EC50. ddhCPD: 3′-deoxy-3′,4′-didehydro-cytidine phosphoramidate. ddhAPD: 3′-deoxy-3′,4′-didehydro-adenosine phosphoramidate. ddhGPD: 3′-deoxy-3′,4′-didehydro-guanosine phosphoramidate.
Table 2: Comparative Antiviral Activity against West Nile Virus (WNV)
| Compound/Prodrug | Cell Line | EC50 (µM) | Activity (at concentration) | CC50 (µM) | Selectivity Index (SI) | Source(s) |
| ddhCPD | HuH-7 | - | 5.0 log reduction (at 1.0 mM) | - | - | [1] |
| ddhAPD | HuH-7 | - | 2.5 log reduction (at 0.1 mM) | Cytotoxicity observed at 1.0 mM | - | [1] |
| Remdesivir | Huh-7 | 0.001 - 0.01 | - | >10 | >1000 | [7] |
| Favipiravir | Vero | - | - | - | - | [3] |
| Ribavirin | Vero | 106 µg/mL | - | - | ~9.4 | [9] |
Data for Favipiravir against WNV was noted as having been demonstrated, but specific EC50 values were not provided in the cited source.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key types of in vitro assays: viral titer reduction assays (e.g., plaque assays) to determine antiviral efficacy, and cytotoxicity assays to assess the impact on host cells.
Viral Titer Reduction Assay (Plaque Assay)
This assay measures the concentration of a compound required to reduce the number of infectious virus particles.
Workflow for a typical plaque reduction assay.
Methodology:
-
Cell Culture: Host cells (e.g., Vero or HuH-7) are seeded in multi-well plates and grown to form a confluent monolayer.
-
Compound Preparation and Treatment: The nucleoside analogs are serially diluted to a range of concentrations. The growth medium is removed from the cells and replaced with medium containing the diluted compounds.
-
Viral Infection: A known amount of virus is added to each well.
-
Incubation: The plates are incubated for a period that allows for viral replication and plaque formation (typically 2-5 days). During this time, a semi-solid overlay (like agar or methylcellulose) is often added to restrict viral spread to adjacent cells, resulting in localized zones of cell death (plaques).
-
Quantification: After incubation, the cells are fixed and stained (e.g., with crystal violet). The stain is taken up by living cells, leaving the plaques as clear zones. The number of plaques in each well is counted.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is calculated as the EC50.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the concentration of a compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Methodology:
-
Cell Seeding and Treatment: Host cells are seeded in a 96-well plate and treated with the same serial dilutions of the compounds used in the antiviral assay, but without the addition of the virus.
-
Incubation: The cells are incubated with the compounds for a period equivalent to the duration of the antiviral assay.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[7] Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product.[7]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the insoluble formazan crystals.[7]
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate spectrophotometer (typically at a wavelength of 570 nm).[10]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The concentration of the compound that reduces cell viability by 50% compared to the untreated control is determined as the CC50.
Conclusion and Future Directions
The endogenous antiviral nucleotide this compound and its synthetic prodrugs represent a promising avenue for broad-spectrum antiviral development. The data, particularly for the phosphoramidate prodrugs of ddhC analogs like ddhAPD and ddhGPD, show potent activity against flaviviruses such as ZIKV and WNV. While direct, comprehensive comparative studies are still needed to definitively establish their standing against approved drugs like Remdesivir and Sofosbuvir, the initial findings are highly encouraging. Future research should focus on head-to-head in vitro and in vivo comparisons, optimization of the prodrug moiety to enhance bioavailability and reduce toxicity, and exploration of their efficacy against a wider range of RNA viruses.
References
- 1. Development of 3′-Deoxy-3′,4′-didehydro-nucleoside Prodrug Inhibitors of West Nile and Zika Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zika Virus Replication Is Substantially Inhibited by Novel Favipiravir and Interferon Alpha Combination Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral efficacy of favipiravir against Zika and SARS-CoV-2 viruses in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FDA-approved Drug Sofosbuvir Inhibits Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favipiravir Inhibits Zika Virus (ZIKV) Replication in HeLa Cells by Altering Viral Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating ddhCTP as a Specific Inhibitor of Viral RNA-Dependent RNA Polymerase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and specific antiviral therapeutics remains a cornerstone of global health security. A key target in this endeavor is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many pathogenic RNA viruses. This guide provides a comprehensive comparison of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP), a naturally occurring antiviral nucleotide, with other prominent RdRp inhibitors. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate an objective evaluation of this compound's potential as a specific viral RdRp inhibitor.
Mechanism of Action: A Chain Terminator
This compound is an analogue of cytidine triphosphate (CTP) that lacks the 3'-hydroxyl group on its ribose sugar moiety.[1][2] This structural modification is key to its function as an RNA chain terminator.[1][2] When a viral RdRp incorporates this compound into a nascent RNA strand, the absence of the 3'-OH group prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting RNA synthesis.[1][2] This mechanism is a well-established strategy for antiviral drugs.[3] Interestingly, this compound is an endogenously synthesized molecule produced by the interferon-inducible protein viperin, highlighting its role in the innate immune response against viral infections.[4][5]
Comparative Efficacy of RdRp Inhibitors
The inhibitory potential of this compound has been evaluated against a range of viral RdRps and compared with other nucleoside analogue inhibitors. The following table summarizes key quantitative data from in vitro studies.
| Inhibitor | Virus Target | Assay Type | IC50 / EC50 | Reference |
| This compound | Dengue Virus (DV) | RdRp Inhibition Assay | Not explicitly stated, but showed potent inhibition | [6] |
| This compound | West Nile Virus (WNV) | RdRp Inhibition Assay | Not explicitly stated, but showed potent inhibition | [6] |
| This compound | Zika Virus (ZIKV) | RdRp Inhibition Assay | Not explicitly stated, but showed potent inhibition | [6] |
| This compound | Hepatitis C Virus (HCV) | RdRp Inhibition Assay | Not explicitly stated, but showed potent inhibition | [6] |
| This compound | SARS-CoV-2 | Cell-based Assay | Not effective in Huh7-hACE2 cells | [7] |
| 3'-dCTP | Flaviviruses | RdRp Inhibition Assay | Potent inhibitor, used as a positive control | [6] |
| Remdesivir (GS-5734) | SARS-CoV-2 | Cell-based Assay | EC50 in the low micromolar range | [8][9] |
| Sofosbuvir (PSI-7977) | Hepatitis C Virus (HCV) | RdRp Inhibition Assay | Potent inhibitor | [10][11] |
| Favipiravir (T-705) | Influenza Virus | RdRp Inhibition Assay | Functions as a mutagenic ribonucleoside analog | [11] |
Note: Direct comparative IC50 values for this compound against various viral RdRps alongside other inhibitors in the same study are not always available in the public literature. The efficacy of this compound can be virus-specific; for instance, while it effectively inhibits flavivirus RdRps, it shows poor inhibition against human rhinovirus and poliovirus RdRps.[6] Furthermore, despite being incorporated by the SARS-CoV-2 polymerase, this compound did not demonstrate significant antiviral activity in cell-based assays for this virus.[7]
Experimental Protocols
A clear understanding of the methodologies used to validate RdRp inhibitors is crucial for interpreting the data. Below are detailed protocols for key experiments.
Primer Extension Assay for RdRp Activity
This biochemical assay directly measures the ability of an RdRp to extend a primer annealed to an RNA template and assesses the inhibitory effect of compounds like this compound.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified viral RdRp, a single-stranded RNA template annealed to a shorter, often radiolabeled or fluorescently tagged, RNA primer, and a mixture of all four natural ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).
-
Inhibitor Addition: The compound to be tested (e.g., this compound or another nucleoside analogue) is added to the reaction mixture at varying concentrations. A control reaction without the inhibitor is run in parallel.
-
Incubation: The reaction is incubated at the optimal temperature for the specific RdRp, allowing for primer extension.
-
Quenching: The reaction is stopped by adding a quenching solution, typically containing EDTA to chelate the essential Mg2+ ions for polymerase activity.
-
Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: The gel is visualized using autoradiography (for radiolabeled primers) or fluorescence imaging. The intensity and length of the bands indicate the extent of primer extension and the point of termination.
Fluorescence-Based RdRp Inhibition Assay
This high-throughput compatible assay monitors RdRp activity in real-time by detecting the incorporation of nucleotides into a double-stranded RNA product.
Methodology:
-
Assay Principle: The assay utilizes a fluorescent dye that intercalates into double-stranded RNA (dsRNA). As the RdRp synthesizes a complementary strand on an RNA template, the amount of dsRNA increases, leading to a proportional increase in fluorescence.
-
Reaction Components: The reaction includes the viral RdRp, a suitable RNA template (often a homopolymer like poly(U) or poly(C)), the corresponding rNTPs, and an intercalating fluorescent dye (e.g., PicoGreen).
-
Inhibitor Screening: Test compounds are added to the wells of a microplate, followed by the addition of the reaction mixture.
-
Real-Time Monitoring: The fluorescence intensity in each well is measured over time using a plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the RdRp activity. The percentage of inhibition is calculated by comparing the rates in the presence of the inhibitor to the control (DMSO). IC50 values are determined by fitting the dose-response data to a suitable equation.
Cell-Based Viral Replication Assay
This assay evaluates the antiviral activity of a compound in a biologically relevant context by measuring its effect on viral replication within host cells.
Methodology:
-
Cell Culture: A suitable host cell line (e.g., Vero E6 cells for SARS-CoV-2) is cultured in multi-well plates.
-
Infection and Treatment: The cells are infected with the virus at a specific multiplicity of infection (MOI). Simultaneously or post-infection, the cells are treated with various concentrations of the test compound.
-
Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication.
-
Quantification of Viral Replication: The extent of viral replication is quantified using one of several methods:
-
Plaque Assay: To determine the number of infectious virus particles.
-
RT-qPCR: To measure the quantity of viral RNA.
-
Immunofluorescence: To detect the expression of viral proteins.
-
Reporter Virus: Using a genetically modified virus that expresses a reporter gene (e.g., luciferase or GFP) upon replication.
-
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve. Cytotoxicity of the compound is also assessed in parallel on uninfected cells to determine the therapeutic index.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound, the general workflow for inhibitor validation, and the competitive relationship between this compound and other inhibitors.
Caption: Mechanism of this compound as an RNA chain terminator.
Caption: General experimental workflow for validating RdRp inhibitors.
References
- 1. Viral RNA Replication Suppression of SARS-CoV-2: Atomistic Insights into Inhibition Mechanisms of RdRp Machinery by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the Recognition of Natural Substrate CTP and Endogenous Inhibitor this compound of SARS-CoV-2 RNA-Dependent RNA Polymerase: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of SARS-CoV-2 polymerase by nucleotide analogs: a single molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Other RdRp inhibitors: sofosbuvir, galidesivir – COVID Reference [covidreference.com]
- 11. What are the therapeutic candidates targeting RdRp? [synapse.patsnap.com]
Unveiling the Antiviral Gatekeeper: A Comparative Guide to the Chain Termination Mechanism of ddhCTP
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of antiviral compounds is paramount. This guide provides a comprehensive comparison of the chain termination mechanism of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP), a potent, endogenously produced antiviral nucleotide, with other chain-terminating nucleoside analogs. Supported by experimental data, this document delves into the molecular basis of this compound's action and offers detailed protocols for its experimental validation.
The Rise of an Endogenous Antiviral: The this compound Mechanism
At the forefront of the innate immune response to viral infections is the interferon-inducible enzyme, viperin. This enzyme catalyzes the conversion of the essential building block of RNA, cytidine triphosphate (CTP), into this compound.[1][2][3] The key to this compound's antiviral activity lies in a subtle but critical modification of its sugar moiety: the absence of a 3'-hydroxyl group.[4][5]
During viral replication, RNA-dependent RNA polymerases (RdRps) tirelessly synthesize new viral genomes by incorporating nucleotides into a growing RNA chain. These polymerases recognize this compound as a mimic of the natural CTP and incorporate it into the nascent viral RNA.[1][2] However, the lack of the 3'-hydroxyl group on the incorporated ddhCMP creates a molecular dead-end. The formation of a phosphodiester bond with the subsequent incoming nucleotide is impossible, leading to the immediate cessation of RNA chain elongation. This process, known as chain termination, effectively halts viral replication.[1][2][3]
A Head-to-Head Comparison: this compound vs. Other Nucleoside Analogs
The principle of chain termination is not unique to this compound. Several synthetic nucleoside analogs have been developed as antiviral drugs that operate through a similar mechanism. A notable example is 3'-deoxycytidine triphosphate (3'-dCTP). To objectively evaluate the performance of this compound, a comparison of their inhibitory activities against various viral RdRps is essential.
The following tables summarize key quantitative data from in vitro studies, providing a direct comparison of this compound with 3'-dCTP.
| Compound | Target Viral Polymerase | IC50 (µM) | Reference |
| This compound | Human Rhinovirus C (HRV-C) RdRp | ~900 | [1] |
| 3'-dCTP | Human Rhinovirus C (HRV-C) RdRp | 5 ± 1 | [1] |
| Table 1: Comparative IC50 values for this compound and 3'-dCTP against Human Rhinovirus C RdRp. |
| Compound | Target Viral Polymerase | Relative Utilization (vs. CTP) | Reference |
| This compound | Dengue Virus (DV) RdRp | 135-fold less efficient than CTP | [1] |
| This compound | West Nile Virus (WNV) RdRp | 59-fold less efficient than CTP | [1] |
| Table 2: Relative utilization of this compound compared to the natural substrate CTP by Flavivirus RdRps. |
These data reveal that while both this compound and 3'-dCTP act as chain terminators, their potency can vary significantly depending on the viral polymerase. For instance, 3'-dCTP is a much more potent inhibitor of HRV-C RdRp than this compound.[1] Conversely, this compound has been shown to be a more effective inhibitor against Flavivirus RdRps like Dengue and West Nile virus.[1][2] This highlights the importance of considering the specific viral target when evaluating antiviral efficacy.
Experimental Confirmation: The Primer Extension Assay
The definitive method for confirming the chain termination mechanism of a nucleoside analog is the primer extension assay. This in vitro technique directly visualizes the halting of RNA synthesis. The general workflow involves a radiolabeled primer, a viral RNA template, the viral RdRp, a mixture of standard nucleotides, and the nucleoside analog being tested. The reaction products are then separated by size using gel electrophoresis. The presence of shorter RNA fragments in the presence of the analog, corresponding to the position of its incorporation, provides direct evidence of chain termination.
Detailed Protocol: Primer Extension Assay for Viral RdRp
This protocol is a generalized procedure for assessing the chain termination activity of this compound against a viral RNA-dependent RNA polymerase. Researchers should optimize concentrations and incubation times for their specific enzyme and template-primer system.
Materials:
-
Purified viral RdRp
-
RNA template (e.g., a short synthetic oligonucleotide)
-
5'-radiolabeled DNA or RNA primer (complementary to the 3' end of the template)
-
High-purity ribonucleoside triphosphates (rNTPs: ATP, GTP, UTP, CTP)
-
This compound and other nucleoside analogs for comparison (e.g., 3'-dCTP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT, 50 mM KCl)
-
Nuclease-free water
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (with 7-8 M urea)
-
TBE buffer
-
Phosphor screen and imager
Procedure:
-
Primer-Template Annealing:
-
In a nuclease-free tube, mix the RNA template and the 5'-radiolabeled primer at a molar ratio of approximately 1:1.2 (template:primer).
-
Add annealing buffer.
-
Heat the mixture to 95°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
Prepare a master mix containing the reaction buffer, rNTPs (excluding CTP for the this compound experiment), and the annealed primer-template.
-
Aliquots of the master mix are then distributed into individual reaction tubes.
-
To the experimental tubes, add varying concentrations of this compound or the comparative nucleoside analog. For a negative control, add only CTP. For a positive control for termination, a reaction with no CTP can be included.
-
-
Initiation of the Reaction:
-
Initiate the primer extension reaction by adding the purified viral RdRp to each tube.
-
Incubate the reactions at the optimal temperature for the specific RdRp (typically 30-37°C) for a defined period (e.g., 15-60 minutes).
-
-
Termination of the Reaction:
-
Stop the reactions by adding an equal volume of Stop Solution. This solution denatures the proteins and the RNA-DNA hybrids.
-
-
Gel Electrophoresis:
-
Heat the samples at 95°C for 5 minutes immediately before loading onto a denaturing polyacrylamide gel.
-
Separate the reaction products by electrophoresis until the bromophenol blue and xylene cyanol dyes have migrated to the desired positions.
-
-
Analysis:
-
Dry the gel and expose it to a phosphor screen.
-
Image the screen using a phosphor imager.
-
The resulting autoradiogram will show bands corresponding to the radiolabeled RNA products. In the presence of a chain terminator like this compound, shorter bands will be observed compared to the full-length product in the control lane. The position of these shorter bands will indicate the site of incorporation of the chain-terminating nucleotide.
-
Conclusion
The endogenous antiviral molecule this compound represents a fascinating example of the host's innate ability to combat viral infections. Its mechanism of action, centered on the termination of viral RNA synthesis, is a powerful strategy for inhibiting a broad range of viruses, particularly Flaviviruses.[2][6][7] By providing a detailed comparison with other nucleoside analogs and a comprehensive experimental protocol for its validation, this guide aims to equip researchers with the knowledge and tools necessary to further explore the therapeutic potential of this compound and other compounds that target viral polymerases. The continued investigation into these mechanisms is crucial for the development of next-generation antiviral therapies.
References
- 1. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Recognition of Natural Substrate CTP and Endogenous Inhibitor this compound of SARS-CoV-2 RNA-Dependent RNA Polymerase: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
Assessing the Specificity of ddhCTP for Viral Polymerases Over Host Polymerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing search for broad-spectrum antiviral therapeutics, the naturally occurring ribonucleotide analogue 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) has emerged as a promising candidate. Produced in mammalian cells by the interferon-inducible enzyme viperin, this compound has demonstrated potent inhibitory activity against a range of RNA viruses.[1][2] This guide provides a comprehensive comparison of this compound's specificity for viral RNA-dependent RNA polymerases (RdRps) over host DNA polymerases, supported by experimental data and detailed methodologies.
Mechanism of Action: Chain Termination
This compound acts as a chain terminator of viral RNA synthesis.[2] Lacking a hydroxyl group at the 3' position of its ribose sugar moiety, its incorporation into a nascent RNA strand by a viral RdRp prevents the addition of the subsequent nucleotide, thereby halting viral genome replication.[2] This mechanism is a well-established strategy for antiviral drugs.
Caption: Mechanism of this compound synthesis and action.
Comparative Efficacy: Viral vs. Host Polymerases
The therapeutic potential of a nucleotide analogue hinges on its ability to selectively inhibit viral polymerases while sparing host cell polymerases, thereby minimizing cytotoxicity. Experimental data demonstrates that this compound exhibits a high degree of specificity for viral RdRps.
Inhibition of Viral RNA-Dependent RNA Polymerases (RdRps)
This compound has been shown to be a potent inhibitor of RdRps from several members of the Flavivirus genus. In contrast, its inhibitory activity against the RdRp from Human Rhinovirus C (HRV-C), a picornavirus, is significantly lower.
| Viral Polymerase | Virus Family | IC50 (µM) of this compound | Reference |
| Dengue Virus (DV) RdRp | Flaviviridae | 20 ± 10 (at 0.1 µM CTP) | [1] |
| West Nile Virus (WNV) RdRp | Flaviviridae | 70 ± 10 (at 1 µM CTP) | [1] |
| Zika Virus (ZIKV) RdRp | Flaviviridae | Inhibition observed | [1] |
| Hepatitis C Virus (HCV) RdRp | Flaviviridae | Inhibition observed | [1] |
| Human Rhinovirus C (HRV-C) RdRp | Picornaviridae | ~10,000 (at 0.1 µM CTP) | [1] |
Activity Against Host DNA Polymerases
Cytotoxicity Profile
Cell viability assays are crucial for assessing the off-target effects of antiviral compounds. Studies have shown that this compound does not exhibit significant cytotoxicity at concentrations effective against viral replication.
| Cell Line | Assay | Incubation Period | Result | Reference |
| Vero | Alamar Blue | 2 and 5 days | No significant cytotoxicity up to 1 mM | [3] |
| HUH7 | Alamar Blue | 2 and 5 days | No significant cytotoxicity up to 1 mM | [3] |
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound against viral and host polymerases.
Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol outlines a non-radioactive, fluorescence-based primer extension assay.
Caption: Workflow for a viral RdRp inhibition assay.
Materials:
-
Purified viral RdRp
-
Fluorophore-labeled RNA primer and corresponding RNA template
-
Reaction buffer (e.g., 50 mM HEPES, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5)
-
Natural ribonucleoside triphosphates (rNTPs: ATP, GTP, UTP, CTP)
-
This compound
-
Stop solution (e.g., 50 mM EDTA)
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate, combine the viral RdRp, RNA template/primer duplex, and reaction buffer.
-
Initiation: Add a mixture of rNTPs (including the competing CTP) and varying concentrations of this compound to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the specific RdRp for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Detection: Measure the fluorescence of the extended primer using a fluorescence plate reader. The amount of product formed is inversely proportional to the concentration of this compound.
-
Data Analysis: Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
Human DNA Polymerase Inhibition Assay
This protocol describes a similar fluorescence-based assay to measure the inhibition of human DNA polymerases.
Materials:
-
Purified human DNA polymerase (e.g., alpha, beta, gamma)
-
Biotinylated DNA primer and corresponding DNA template
-
Reaction buffer (specific to the polymerase being tested)
-
Natural deoxyribonucleoside triphosphates (dNTPs: dATP, dGTP, dTTP, dCTP)
-
This compound
-
Streptavidin-coated microplate
-
Fluorescently labeled nucleotide (e.g., Cy5-dUTP) or a DNA intercalating dye (e.g., PicoGreen)
-
Wash buffer
-
Fluorescence plate reader
Procedure:
-
Plate Preparation: Pre-coat a streptavidin microplate with the biotinylated primer-template duplex.
-
Reaction Mixture: In a separate plate, prepare the reaction mixture containing the human DNA polymerase, reaction buffer, dNTPs (including the competing dCTP), and varying concentrations of this compound.
-
Reaction: Transfer the reaction mixture to the pre-coated plate to start the reaction.
-
Incubation: Incubate at 37°C for a specified time.
-
Washing: Wash the plate to remove unincorporated nucleotides and the enzyme.
-
Detection: If using a fluorescently labeled nucleotide, directly measure the fluorescence. If using an intercalating dye, add the dye and then measure the fluorescence.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the RdRp assay.
Conclusion
The available data strongly indicates that this compound is a highly specific inhibitor of certain viral RNA-dependent RNA polymerases, particularly those of flaviviruses. Its mechanism as a chain terminator, coupled with its low cytotoxicity and minimal impact on host DNA polymerase gamma, underscores its potential as a selective antiviral agent. Further quantitative studies on its inhibitory effects on other key human DNA polymerases, such as alpha and beta, would provide an even more comprehensive understanding of its specificity and safety profile for therapeutic development.
References
Safety Operating Guide
Proper Disposal Procedures for 2',3'-Dideoxy-2',3'-didehydro-cytidine Triphosphate (ddhCTP)
The proper disposal of ddhCTP, a synthetic nucleoside analog, is critical for ensuring laboratory safety and environmental protection.[1] As with many research chemicals, this compound waste must be managed as hazardous chemical waste, and if used in biological experiments, may also be considered biohazardous waste.[2]
Essential Safety and Handling
Before beginning any work that will generate this compound waste, it is crucial to have a disposal plan in place.[3] Due to the lack of specific toxicological data, this compound should be handled with the same caution as other biologically active nucleoside analogs.[1]
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A lab coat is mandatory to protect from skin contact.[1]
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to prevent inhalation.[1]
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1]
Quantitative Data and Handling Parameters
The following tables summarize the known properties of this compound and general handling parameters for nucleoside analog waste.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | Not readily available |
| Molecular Formula | C₉H₁₄N₃O₁₃P₃ |
| Molecular Weight | 465.14 g/mol |
| Appearance | Typically a solid or an aqueous solution |
| Solubility | Soluble in water |
Table 2: General Handling and Disposal Parameters for Nucleoside Analog Waste
| Parameter | Guideline |
| Waste Category | Hazardous Chemical Waste. May also be Biohazardous/Regulated Medical Waste if contaminated with biological material (e.g., cell cultures, enzymes).[2][4] |
| Storage | Store in clearly labeled, sealed, and leak-proof containers compatible with the waste.[1] Store in a designated satellite accumulation area away from general lab traffic.[1] |
| Liquid Decontamination | For biohazardous liquid waste, chemical treatment with a final concentration of 10% bleach (sodium hypochlorite) for at least 30 minutes is a common method.[5][6] Autoclaving is also an acceptable method for decontamination.[4][5] |
| Solid Waste Collection | Collect contaminated labware (pipette tips, gloves, tubes) in a dedicated, puncture-proof container lined with a biohazard or hazardous waste bag.[1][5] |
| Labeling | Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other hazards present (e.g., "Biohazard").[1] |
| Final Disposal | Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.[1] Do not dispose of this compound waste down the drain or in regular trash.[7] |
Step-by-Step Disposal Procedures
The appropriate disposal route for this compound depends on its form (solid or liquid) and whether it has been mixed with biological materials.
Procedure 1: Disposal of Solid this compound Waste
This includes unused or expired this compound powder and labware contaminated with solid this compound.
-
Segregation: Collect all solid this compound waste separately from other laboratory waste.[1] This includes contaminated items like weigh boats, spatulas, and PPE.
-
Collection: Place the waste into a rigid, puncture-resistant container lined with a heavy-duty plastic bag and clearly labeled for hazardous chemical waste.[1]
-
Labeling: Label the container "Hazardous Waste: this compound (2',3'-Dideoxy-2',3'-didehydro-cytidine Triphosphate)".
-
Storage: Seal the container and store it in a designated satellite accumulation area.
-
Disposal: Arrange for pickup by your institution's EHS or hazardous waste management office.[1]
Procedure 2: Disposal of Liquid this compound Waste
This includes solutions of this compound and buffers from experiments. If these solutions contain recombinant/synthetic nucleic acids or other biological agents, they must be treated as biohazardous waste.[4][6]
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[8] Do not mix with other chemical waste streams.[1]
-
Labeling: Label the container "Hazardous Liquid Waste: this compound" and add a biohazard symbol if applicable.
-
Decontamination (if biohazardous): Treat the liquid waste to inactivate any biological material. The most common methods are chemical disinfection or autoclaving.[4][5] For chemical disinfection, follow the detailed protocol below.
-
Storage: After decontamination, ensure the container is tightly sealed and stored in secondary containment to prevent spills.[8]
-
Disposal: Contact your EHS office for pickup. Decontaminated liquids may have specific disposal requirements; do not pour them down the sanitary sewer unless explicitly permitted by your institution's EHS guidelines.[6]
Experimental Protocol: Chemical Decontamination of Liquid Waste
This protocol describes a standard method for decontaminating liquid waste containing synthetic nucleic acids like this compound, which may be present in buffers from enzymatic reactions.
Objective: To inactivate any potentially biohazardous material in the liquid waste before final disposal.
Materials:
-
Liquid waste containing this compound
-
Sodium hypochlorite solution (household bleach, typically 5-8.25%)
-
Appropriate PPE (gloves, goggles, lab coat)
-
Labeled, leak-proof waste container
Methodology:
-
Collect all liquid waste in the designated container within a chemical fume hood.
-
Carefully add fresh household bleach to the liquid waste to achieve a final concentration of 10% bleach (1 part bleach to 9 parts waste solution).[5][6]
-
Mix the solution gently to ensure the bleach is evenly distributed.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure adequate contact time for disinfection.[5][6] Some guidelines recommend an overnight hold.[8]
-
After the required contact time, the waste is considered decontaminated from a biological perspective but must still be managed as hazardous chemical waste.
-
Seal the container and contact your EHS office to arrange for pickup and final disposal.
Visualized Workflows
The following diagrams illustrate the decision-making process for this compound disposal and a typical experimental workflow where this compound waste is generated.
References
- 1. benchchem.com [benchchem.com]
- 2. actenviro.com [actenviro.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehs.unl.edu [ehs.unl.edu]
- 5. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 6. med.nyu.edu [med.nyu.edu]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. research.hawaii.edu [research.hawaii.edu]
Navigating the Safe Handling of ddhCTP: A Comprehensive Guide to Personal Protective Equipment and Operational Procedures
Essential Personal Protective Equipment (PPE)
The appropriate selection and use of PPE create a critical barrier against potential exposure to ddhCTP. The following table summarizes the recommended PPE for various handling procedures, based on guidelines for handling hazardous drugs.[1]
| Activity | Required Personal Protective Equipment |
| Receiving and Storage | - Single pair of nitrile gloves (minimum 4 mil) or chemotherapy-rated gloves |
| Preparation and Handling (in a Biological Safety Cabinet) | - Double pair of chemotherapy-rated gloves- Disposable gown with closed front and cuffs- Safety glasses with side shields or goggles- Face shield (if there is a splash risk) |
| Administration (In Vitro/In Vivo) | - Double pair of chemotherapy-rated gloves- Disposable gown with closed front and cuffs- Safety glasses with side shields or goggles |
| Spill Cleanup | - Double pair of chemotherapy-rated gloves- Disposable gown with closed front and cuffs- Safety glasses with side shields or goggles- N95 respirator (for powdered spills) |
| Waste Disposal | - Double pair of chemotherapy-rated gloves- Disposable gown with closed front and cuffs |
Operational Plan: From Receipt to Disposal
A structured operational plan is crucial for minimizing the risk of exposure and ensuring consistent safe handling practices.
Receiving and Unpacking
Upon arrival, inspect the package for any signs of damage or leakage. All personnel involved in unpacking should wear a single pair of nitrile or chemotherapy-rated gloves. Treat all vials as potentially contaminated on the exterior.[1]
Storage
Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C in a clearly labeled, designated area away from general laboratory reagents. The storage container should be sealed and placed within a secondary container to prevent contamination in case of a leak.
Preparation of this compound Solutions
All preparation of this compound, including weighing, reconstituting, and diluting, should be conducted in a certified Class II Type B biological safety cabinet (BSC) or a fume hood to protect both the user and the product.[1] The work surface of the BSC should be covered with a disposable, absorbent pad.
Step-by-Step Preparation Protocol:
-
Gather all necessary materials: This includes this compound, appropriate solvents, sterile tubes, pipettes, and waste containers.
-
Don the appropriate PPE: Refer to the PPE table for preparation and handling.
-
Perform all manipulations within the BSC: This includes opening vials, transferring powders or liquids, and mixing solutions.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and aerosol generation.[1]
-
Clean and decontaminate: After preparation, wipe down all surfaces within the BSC with an appropriate deactivating agent, followed by a cleaning agent.
Experimental Use
During experimental procedures, researchers should wear the prescribed PPE. All work should be conducted in a manner that minimizes the generation of aerosols. Any equipment that comes into contact with this compound should be decontaminated after use.
Spill Management
In the event of a spill, the area should be immediately secured to prevent further contamination.
Spill Cleanup Protocol:
-
Alert others in the vicinity.
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill using absorbent pads.
-
For liquid spills: Gently cover the spill with absorbent pads and work from the outside in.
-
For solid spills: Carefully cover the spill with damp absorbent pads to avoid raising dust.
-
Clean the area with a deactivating agent, followed by a cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All materials contaminated with this compound, including gloves, gowns, vials, and pipette tips, must be disposed of as hazardous chemical waste.
-
Sharps: Needles and syringes should be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.[1]
-
Solid Waste: Contaminated gloves, gowns, and labware should be placed in a clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused this compound solutions and contaminated liquids should be collected in a designated, sealed hazardous waste container.
Consult your institution's environmental health and safety (EHS) office for specific guidelines on hazardous waste disposal.
Workflow for Safe Handling of this compound
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
